2-Methoxypropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWFHKNYYRBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044018 | |
| Record name | 2-Methoxypropionic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4324-37-2 | |
| Record name | 2-Methoxypropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxypropionic acid | |
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| Record name | 2-methoxypropionic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHOXYPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288B9CW12D | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxypropanoic Acid (CAS: 4324-37-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypropanoic acid, with a CAS number of 4324-37-2, is a carboxylic acid derivative that holds interest within the scientific community, particularly in the realms of organic synthesis and as a potential building block in drug discovery. Its structure, featuring a methoxy (B1213986) group on the alpha-carbon relative to the carboxylic acid, imparts specific chemical properties that make it a versatile reagent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and potential applications in drug development, with a focus on presenting data in a clear and accessible format for scientific professionals.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4324-37-2 | [1] |
| Molecular Formula | C₄H₈O₃ | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methoxypropionic acid | [1] |
| Appearance | Colorless oil | [2] |
| Density | 1.085 g/cm³ | |
| Boiling Point | 199 °C | |
| Flash Point | 87 °C | |
| pKa | 3.59 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR | (CD₃OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H) | [2] |
| ¹³C NMR | Data available on PubChem | [1] |
| Infrared (IR) | Data available on PubChem | [1] |
| Mass Spectrometry (MS) | Top Peak (m/z): 59, 2nd Highest: 31, 3rd Highest: 29 | [1] |
Synthesis and Purification
Synthesis Protocol
A common method for the synthesis of this compound involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide (B1231860) source. A detailed experimental protocol is as follows:
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (B129727) (5 mL).
-
Reagent Addition: Slowly add a methanolic solution of 25% sodium methanolate (16 mL) dropwise to the stirring solution.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and allow it to react overnight while maintaining the nitrogen atmosphere.
-
Workup:
-
After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.
-
Perform three extractions with ethyl acetate (B1210297) (70 mL, 25 mL, and 10 mL).
-
Combine the organic phases.
-
-
Isolation:
-
Dry the combined organic phases with anhydrous sodium sulfate.
-
Filter the solution and concentrate it again under reduced pressure to yield this compound as a colorless oil. This procedure has been reported to yield a product of sufficient purity for direct use in subsequent reactions.
-
References
Synthesis of 2-Methoxypropanoic Acid from 2-Bromopropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-methoxypropanoic acid from 2-bromopropionic acid. The primary method described is the Williamson ether synthesis, a robust and high-yielding reaction widely used in organic chemistry. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its structure, featuring both a carboxylic acid and a methoxy (B1213986) group on a chiral center, makes it a versatile intermediate in drug development. The synthesis from 2-bromopropionic acid is a classic example of a nucleophilic substitution reaction, specifically the Williamson ether synthesis, which provides an efficient route to this target molecule.
The overall reaction involves the displacement of the bromide ion from 2-bromopropionic acid by a methoxide (B1231860) ion. This process is typically carried out in a polar protic solvent, such as methanol (B129727), which also serves as the source of the methoxide nucleophile upon reaction with a strong base like sodium metal or, more conveniently, using a commercially available solution of sodium methoxide in methanol.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of this compound from 2-bromopropionic acid proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] In this reaction, the methoxide ion (CH₃O⁻) acts as the nucleophile and attacks the electrophilic carbon atom bonded to the bromine atom in 2-bromopropionic acid.[1][2] The reaction is a single-step process where the formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond occur simultaneously.[3]
The use of a primary or secondary alkyl halide, such as 2-bromopropionic acid, is ideal for the Williamson ether synthesis to minimize competing elimination reactions.[1][5] The reaction is typically conducted under basic conditions to ensure the presence of the potent methoxide nucleophile.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 2-bromopropionic acid.[6][7]
Materials:
-
2-Bromopropionic acid
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
1N Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, a solution of 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) is prepared under a nitrogen atmosphere.[6][7]
-
Addition of Nucleophile: A 25% solution of sodium methoxide in methanol (16 mL) is slowly added dropwise to the stirring solution of 2-bromopropionic acid.[6][7]
-
Reaction Conditions: The reaction mixture is then heated to 50°C and allowed to react overnight while maintaining the nitrogen atmosphere.[6][7]
-
Work-up - Concentration: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
Work-up - Acidification and Extraction: The resulting residue is acidified to pH 1 with 1N aqueous hydrochloric acid. The aqueous solution is then extracted three times with ethyl acetate (70 mL, 25 mL, and 10 mL).[6]
-
Work-up - Drying and Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6]
The product, this compound, is obtained as a colorless oil and is often of sufficient purity for direct use in subsequent reactions without further purification.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Bromopropionic acid | 19.6 mmol | [6][7] |
| Sodium methoxide (25% soln) | 16 mL | [6][7] |
| Methanol (solvent) | 5 mL | [6][7] |
| Reaction Conditions | ||
| Temperature | 50 °C | [6][7] |
| Reaction Time | Overnight | [6][7] |
| Atmosphere | Nitrogen | [6][7] |
| Product | ||
| Yield | 2.04 g (99%) | [6] |
| Appearance | Colorless oil | [6] |
| Characterization | ||
| ¹H NMR (CD₃OD) | δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H) | [6] |
Conclusion
The synthesis of this compound from 2-bromopropionic acid via the Williamson ether synthesis is a highly efficient and straightforward method. The reaction proceeds with a high yield and the resulting product is often pure enough for subsequent applications without extensive purification. This technical guide provides the necessary details for researchers and professionals in the field of drug development to successfully perform this important transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to 2-Methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypropanoic acid, a carboxylic acid relevant to various research and development applications. This document details its fundamental chemical properties, a robust experimental protocol for its synthesis, and an illustrative workflow of the synthetic process.
Core Chemical Data
This compound, also known as 2-methoxypropionic acid, is a simple ether-carboxylic acid. Its key quantitative properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₃ | [1][2][3][4][5] |
| Molecular Weight | 104.10 g/mol | [2][6][7] |
| Alternate Molecular Weight | 104.11 g/mol | [8] |
| CAS Number | 4324-37-2 (for the racemate) | [3][4][5] |
| IUPAC Name | This compound | [1][6] |
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of this compound is via the Williamson ether synthesis, starting from 2-bromopropionic acid and sodium methoxide (B1231860). The following protocol provides a detailed methodology for this reaction.[6]
Materials:
-
2-bromopropionic acid
-
Sodium methoxide (25% solution in methanol)
-
1N Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).
-
Addition of Base: While stirring under a nitrogen atmosphere, slowly add a 25% solution of sodium methoxide in methanol (16 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature overnight, continuing to stir under a nitrogen atmosphere.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction solution using a rotary evaporator to remove the methanol.
-
Adjust the pH of the residue to 1 by adding 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate three times (using 70 mL, 25 mL, and 10 mL respectively).
-
-
Isolation and Purification:
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil. The product is often of sufficient purity for subsequent use without further purification.[6]
-
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]
- 7. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
In-Depth Technical Guide to the Spectral Data of 2-Methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Methoxypropanoic acid (CAS No. 4324-37-2), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a crucial resource for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.67 | Quartet (q) | 1H | CH |
| 3.33 | Singlet (s) | 3H | OCH₃ |
| 1.33 | Doublet (d) | 3H | CH₃ |
Solvent: CD₃OD
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~78 | CH-O |
| ~57 | O-CH₃ |
| ~18 | CH₃ |
Note: These are predicted chemical shifts. Experimental values may vary.
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990 - 2850 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2950, 2885 | Medium | C-H stretch (Alkyl) |
| 1730 | Strong | C=O stretch (Carboxylic Acid) |
| 1460, 1380 | Medium | C-H bend (Alkyl) |
| 1210 | Strong | C-O stretch (Carboxylic Acid) |
| 1120 | Strong | C-O stretch (Ether) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 104 | Low | [M]⁺ (Molecular Ion) |
| 89 | Moderate | [M - CH₃]⁺ |
| 73 | Moderate | [M - OCH₃]⁺ |
| 59 | High | [M - COOH]⁺ |
| 45 | High | [COOH]⁺ |
| 31 | High | [OCH₃]⁺ |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated methanol (B129727) (CD₃OD)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Common parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak. For ¹H NMR, the peaks are integrated.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (a few drops)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)
Procedure (ATR Method):
-
Sample Application: A small drop of the neat liquid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., methanol or acetonitrile)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent.
-
Injection: A small volume of the solution is injected into the GC, where it is vaporized and separated from the solvent.
-
Ionization: The separated analyte enters the mass spectrometer and is ionized by an electron beam (typically at 70 eV) in the EI source.
-
Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, characteristic charged fragments.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which confirms the molecular weight) and the fragmentation pattern, which provides structural information.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Logical Flow for Structure Elucidation
Caption: Logical workflow for the structural elucidation of this compound.
A Technical Guide to the Enantiomers of 2-Methoxypropanoic Acid: (R) vs. (S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereochemistry is a cornerstone of modern drug development and chemical synthesis, with enantiomers of a chiral molecule often exhibiting markedly different physiological effects. This technical guide provides a comparative analysis of the (R)- and (S)-enantiomers of 2-methoxypropanoic acid, a chiral carboxylic acid with potential applications as a building block in organic synthesis. This document collates available physicochemical data, outlines synthetic and resolution methodologies, and discusses the toxicological profile of the racemic mixture, highlighting the critical importance of enantiomeric differentiation. While specific biological activities for each enantiomer are not extensively documented, this guide draws parallels with structurally related compounds to underscore the potential for stereospecific interactions in biological systems.
Introduction to Chirality and this compound
Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. In a non-chiral environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological receptors and enzymes, can differ significantly. This disparity is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic[1].
This compound is a chiral carboxylic acid with the chemical formula C₄H₈O₃. The chiral center is located at the second carbon atom, which is bonded to a hydrogen atom, a methyl group, a methoxy (B1213986) group, and a carboxylic acid group. The spatial arrangement of these groups determines whether the molecule is the (R)- or (S)-enantiomer. These enantiomers are useful as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[2].
Physicochemical Properties
While enantiomers share many physical properties, their defining characteristic is their opposite interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), and the other will rotate it in a counter-clockwise (-) direction (levorotatory)[3]. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive[3].
| Property | (R)-2-Methoxypropanoic Acid | (S)-2-Methoxypropanoic Acid | Racemic this compound |
| Synonyms | (R)-(+)-2-Methoxypropionic acid | (S)-(-)-2-Methoxypropionic acid | (±)-2-Methoxypropanoic acid |
| CAS Number | 23943-96-6[4][5] | 23953-00-6[2] | 4324-37-2[6] |
| Molecular Formula | C₄H₈O₃[4] | C₄H₈O₃[2] | C₄H₈O₃[6] |
| Molecular Weight | 104.10 g/mol [4] | 104.10 g/mol | 104.10 g/mol [6] |
| Physical Form | Inquire[7] | Liquid[2] | Colorless Oil |
| Specific Rotation ([α]D) | (+) (predicted)[5] | (-) (predicted)[2] | 0° |
Note: The (+) and (-) designations for the specific rotation are based on common nomenclature for the (R) and (S) enantiomers of similar compounds but have not been experimentally verified for this compound in the available literature.
Synthesis and Chiral Resolution
The synthesis of this compound typically first yields a racemic mixture. To obtain the individual enantiomers, a process known as chiral resolution is required.
Racemic Synthesis
A common method for the synthesis of racemic this compound involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide (B1231860) source.
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node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Intermediate intermediate1 [label="Sodium 2-methoxypropanoate\n(in situ)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; // Process process2 [label="Acidification\n(e.g., HCl)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Product product1 [label="Racemic\nthis compound"];
// Edges reactant1 -> process1; reactant2 -> process1; process1 -> intermediate1 [label="Heat (e.g., 50°C)\nOvernight"]; intermediate1 -> process2; process2 -> product1 [label="Extraction with\nEthyl Acetate"]; }
Caption: General workflow for the racemic synthesis of this compound.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One of the most established methods is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows them to be separated by fractional crystallization[8].
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node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Diastereomeric Salts salts [label="Mixture of Diastereomeric Salts\n((R)-acid-(R)-base and (S)-acid-(R)-base)"];
node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process crystallization [label="Fractional Crystallization"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Separated Components less_soluble [label="Less Soluble Diastereomeric Salt\n(e.g., (S)-acid-(R)-base)"]; more_soluble [label="More Soluble Diastereomeric Salt\n(e.g., (R)-acid-(R)-base) in solution"];
node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process acidification1 [label="Acidification\n(e.g., HCl)"]; acidification2 [label="Acidification\n(e.g., HCl)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Final Products s_acid [label="(S)-2-Methoxypropanoic Acid"]; r_acid [label="(R)-2-Methoxypropanoic Acid"];
// Edges racemic_acid -> salt_formation; chiral_base -> salt_formation; salt_formation -> salts; salts -> crystallization; crystallization -> less_soluble [label="Precipitates"]; crystallization -> more_soluble [label="Remains in filtrate"]; less_soluble -> acidification1; more_soluble -> acidification2; acidification1 -> s_acid; acidification2 -> r_acid; }
Caption: Logical workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocols
Synthesis of Racemic this compound
This protocol is adapted from a general method for the synthesis of 2-methoxypropionic acid.
Materials:
-
2-Bromopropionic acid
-
Sodium methoxide (25% solution in methanol)
-
1N Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).
-
Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to 50°C and maintain this temperature overnight with continuous stirring under nitrogen.
-
After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Adjust the pH of the residue to 1 with 1N hydrochloric acid.
-
Extract the aqueous solution three times with ethyl acetate (70 mL, 25 mL, and 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.
Representative Protocol for Chiral Resolution
The following is a representative protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine. This protocol is based on established chemical principles but has not been specifically validated for this compound. Optimization of the solvent and stoichiometry may be required.
Materials:
-
Racemic this compound
-
(R)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol (or another suitable solvent)
-
50% aqueous Sodium Hydroxide (B78521)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
pH paper
Procedure:
-
Dissolve racemic this compound (1 equivalent) and (R)-1-phenylethylamine (1 equivalent) in hot methanol.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out of the solution. For complete crystallization, the solution may be stored at a lower temperature (e.g., 4°C) overnight.
-
Collect the crystals by suction filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.
-
To recover the enantiomerically enriched acid from the crystals, dissolve the crystalline salt in water and add 50% aqueous sodium hydroxide until the solution is strongly basic (check with pH paper).
-
Extract the liberated chiral amine with diethyl ether (3 portions). The aqueous layer now contains the sodium salt of the resolved carboxylic acid.
-
Acidify the aqueous layer with concentrated HCl to a low pH.
-
Extract the resolved this compound with diethyl ether (3 portions).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
The same procedure can be applied to the filtrate from step 3 to isolate the other enantiomer, which will likely be of lower enantiomeric purity.
Biological Activity and Significance
While specific studies detailing the differential biological activities of (R)- and (S)-2-methoxypropanoic acid are not prominent in the literature, the main metabolite of 2-methoxypropanol-1, 2-methoxypropionic acid, has been shown to be teratogenic in rabbits at a dose of 78 mg/kg body weight per day[9]. The no-observed-adverse-effect level (NOAEL) for developmental toxicity was determined to be 26 mg/kg body weight per day[9]. This study was conducted with the racemic mixture, and it is plausible that the teratogenic effects are primarily associated with one of the enantiomers.
The principle of stereospecificity in biological systems is well-established. For instance, the herbicidal activity of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is biologically inactive. Similarly, the pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen (B1674241) and naproxen, resides predominantly in the (S)-enantiomer[1][10]. The inactive (R)-enantiomer may undergo in vivo metabolic inversion to the active (S)-form in some cases[1].
Given these precedents, it is highly probable that (R)- and (S)-2-methoxypropanoic acid will exhibit different biological activities and metabolic fates. Therefore, for any application in drug development or other biologically active formulations, the synthesis and testing of the individual, enantiomerically pure compounds are essential.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Enantiomers r_enantiomer [label="(R)-Enantiomer"]; s_enantiomer [label="(S)-Enantiomer"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; // Biological System receptor [label="Chiral Biological Target\n(e.g., Enzyme, Receptor)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Interactions r_interaction [label="(R)-Enantiomer-Target Complex"]; s_interaction [label="(S)-Enantiomer-Target Complex"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Outcomes r_effect [label="Biological Effect A\n(e.g., Therapeutic)"]; s_effect [label="Biological Effect B\n(e.g., Inactive or Toxic)"];
// Edges r_enantiomer -> receptor [label="Binds with specific affinity"]; s_enantiomer -> receptor [label="Binds with different affinity\n(or not at all)"]; receptor -> r_interaction [style=invis]; receptor -> s_interaction [style=invis]; r_interaction -> r_effect; s_interaction -> s_effect; }
Caption: Logical relationship of enantiomers with a chiral biological target.
Conclusion
The (R)- and (S)-enantiomers of this compound are distinct chemical entities whose separation and individual characterization are crucial for their potential application in fields requiring chiral specificity, such as drug development. While comprehensive data on the specific properties and biological activities of each enantiomer are currently limited, established principles of stereochemistry and evidence from structurally similar compounds strongly suggest that their biological effects will differ. The teratogenicity of the racemic mixture underscores the importance of evaluating the toxicological profiles of each enantiomer independently. The synthetic and resolution methodologies outlined in this guide provide a framework for the preparation of enantiomerically pure (R)- and (S)-2-methoxypropanoic acid, enabling further research into their unique properties and potential applications.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. CAS 23953-00-6: (2S)-2-methoxypropanoic acid | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 23943-96-6 [matrix-fine-chemicals.com]
- 6. This compound | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. series.publisso.de [series.publisso.de]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Methoxypropanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methoxypropanoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and providing a detailed experimental protocol for the quantitative determination of its solubility.
Introduction to this compound
This compound (CAS No: 4324-37-2) is a carboxylic acid derivative with a methoxy (B1213986) group at the alpha position. Its chemical structure, featuring both a polar carboxylic acid group and a less polar methoxy ether group, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding this solubility is critical for its application in chemical synthesis, formulation development, and purification processes.
Solubility Data
Exhaustive searches of scientific databases and chemical supplier technical data sheets did not yield specific quantitative solubility data for this compound in a range of common organic solvents. However, qualitative solubility information has been compiled from available sources.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | CAS Number | Qualitative Solubility |
| Methanol | 67-56-1 | Slightly Soluble[1][2] |
| Chloroform | 67-66-3 | Slightly Soluble[1][2] |
Note: "Slightly Soluble" is a qualitative term and indicates that the solute has a low but measurable solubility in the solvent. For precise applications, experimental determination of solubility is highly recommended.
Factors Influencing Solubility
The solubility of this compound is governed by the "like dissolves like" principle. Its solubility in a given organic solvent is a balance between the interactions of its polar carboxylic acid group and the less polar methoxy and ethyl components with the solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid group of this compound through hydrogen bonding. However, the presence of the non-polar alkyl backbone and the methoxy group may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. They can solvate the carboxylic acid group to some extent.
-
Non-Polar Solvents (e.g., Toluene, Hexane): In non-polar solvents, the energy required to break the hydrogen bonds between this compound molecules is not compensated by strong solute-solvent interactions, leading to expected low solubility.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, GC, or acid-base titration).
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Navigating the Safety Landscape of 2-Methoxypropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Safety and Hazard Information
2-Methoxypropanoic acid is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols is therefore essential to minimize risk.
GHS Classification and Physical Properties
The following table summarizes the key hazard classifications and physical characteristics of this compound.
| Parameter | Value | Source(s) |
| GHS Pictogram | [1] | |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [2] |
| Molecular Formula | C₄H₈O₃ | [1] |
| Molecular Weight | 104.11 g/mol | [2] |
| Density | 1.0915 g/cm³ @ 20 °C | [2] |
| Boiling Point | 105-108 °C @ 25 Torr | [2] |
| Flash Point | 87.1 ± 13.3 °C | [2] |
Handling and Storage Protocols
To mitigate the risks associated with this compound, the following handling and storage procedures should be strictly followed:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill Response Workflow
A prompt and appropriate response to a spill is crucial to prevent harm to personnel and the environment. The following workflow outlines the steps for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
Toxicological Information: A Note on Data Gaps
While the GHS classification indicates potential for acute oral toxicity, specific LD50 (median lethal dose) values for this compound are not readily found in publicly available toxicological databases.[1] Much of the available literature focuses on its metabolite, 2-methoxypropanol-1. For instance, a prenatal developmental toxicity study in rabbits on 2-methoxypropionic acid, a closely related compound, identified a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 26 mg/kg body weight/day.[3] However, direct extrapolation of this data to this compound should be done with caution. In the absence of specific toxicity data, a conservative approach to handling, assuming a moderate level of toxicity as indicated by the "Harmful if swallowed" classification, is prudent.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety guidelines.
References
An In-depth Technical Guide on the Theoretical vs. Experimental pKa of 2-Methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental determination of the acid dissociation constant (pKa) for 2-Methoxypropanoic acid. Due to the limited direct experimental data for this specific compound, this guide leverages data from the structurally similar 2-hydroxypropanoic acid (lactic acid) as a proxy for experimental values and details established methodologies for both experimental determination and theoretical calculation of pKa for short-chain carboxylic acids.
Introduction
The pKa value is a critical parameter in drug development and chemical research, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This compound, a derivative of propanoic acid, possesses a carboxylic acid functional group, and its acidity is modulated by the electron-donating methoxy (B1213986) group at the alpha-position. An accurate understanding of its pKa is therefore essential for its potential applications.
Data Presentation: pKa Values
| Compound | Functional Group at C2 | Experimental pKa (Lactic Acid) | Theoretically Predicted pKa Range (General Carboxylic Acids) |
| This compound | -OCH₃ | Not Available | 3.0 - 5.0 |
| 2-Hydroxypropanoic acid (Lactic Acid) | -OH | ~3.79 - 3.83[1] | N/A |
Note: The theoretical pKa range for carboxylic acids can vary significantly based on the computational method and the specific substituents on the molecule.
Experimental Protocols for pKa Determination
Several robust experimental methods are available for the determination of pKa values of carboxylic acids. Potentiometric titration and UV-Vis spectroscopy are two of the most common and reliable techniques.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[2][3][4][5]
Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (e.g., 0.01 M this compound) in deionized water or a suitable co-solvent if solubility is low.
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.
-
-
Titration Procedure:
-
Place a known volume of the analyte solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to obtain a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
-
The pKa is determined from the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][7]
Principle: The acidic (HA) and basic (A⁻) forms of the molecule have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a series of known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
-
Spectral Measurements:
-
Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA).
-
Record the UV-Vis spectrum of the analyte in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (A⁻).
-
Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Prepare a series of solutions of the analyte in the prepared buffer solutions, keeping the total analyte concentration constant.
-
Measure the absorbance of each buffered solution at the chosen analytical wavelength.
-
-
Data Analysis:
-
The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_A⁻) / (A_HA - A)) where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.
-
Theoretical Calculation of pKa
Computational chemistry provides powerful tools to predict pKa values, offering insights into the factors influencing acidity. The most common approaches involve the use of thermodynamic cycles combined with quantum mechanical calculations.[8][9][10]
Principle: The pKa is directly related to the Gibbs free energy of the dissociation reaction in solution (ΔG°_aq). This can be calculated using a thermodynamic cycle that breaks down the process into gas-phase energies and solvation free energies.
Common Computational Methods:
-
Density Functional Theory (DFT): A widely used quantum mechanical method to calculate the electronic structure and energies of molecules.
-
Continuum Solvation Models (e.g., COSMO-RS, SMD, CPCM): These models are used to calculate the free energy of solvation by representing the solvent as a continuous medium with specific dielectric properties.[11][12][13][14][15]
Methodology using a Thermodynamic Cycle:
-
Gas-Phase Calculations:
-
Perform geometry optimization and frequency calculations for both the protonated (HA) and deprotonated (A⁻) forms of the molecule in the gas phase using a chosen level of theory (e.g., B3LYP/6-31G*).
-
From these calculations, obtain the gas-phase Gibbs free energies (G°_gas(HA) and G°_gas(A⁻)).
-
-
Solvation Free Energy Calculations:
-
Perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model to obtain the solvation free energies (ΔG°_solv(HA) and ΔG°_solv(A⁻)).
-
-
Calculation of pKa:
-
The Gibbs free energy of the dissociation in solution is calculated as: ΔG°_aq = G°_gas(A⁻) - G°_gas(HA) + ΔG°_solv(A⁻) - ΔG°_solv(HA) + ΔG°_solv(H⁺)
-
The pKa is then calculated using the equation: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. An experimental value for the solvation free energy of the proton (ΔG°_solv(H⁺)) is typically used.
-
Visualizations
Caption: Workflow for theoretical and experimental pKa determination.
Caption: Potentiometric titration workflow for pKa determination.
Conclusion
While direct experimental pKa data for this compound is sparse, a combination of experimental data from analogous compounds and robust theoretical methods provides a strong foundation for understanding its acidic properties. The detailed experimental protocols and theoretical frameworks presented in this guide offer researchers the necessary tools to either determine the pKa of this compound experimentally or to compute it with a high degree of confidence. The validation of theoretical predictions against experimental results is crucial for refining computational models and ensuring their predictive power in drug discovery and development.
References
- 1. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. arxiv.org [arxiv.org]
- 9. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scm.com [scm.com]
- 12. Predicting pKa for proteins using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. d-nb.info [d-nb.info]
An In-depth Technical Guide to 2-Methoxypropanoic Acid: Structural Analogues and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypropanoic acid, a simple chiral carboxylic acid, serves as a foundational scaffold for a diverse range of structural analogues and derivatives with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. By exploring modifications of the core this compound structure, researchers have developed potent anti-inflammatory, anticancer, and antimicrobial agents. This document details key experimental protocols, presents quantitative biological data in a structured format, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
2-Arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a significant family of structural analogues of this compound. The introduction of a methoxy (B1213986) group at the alpha position of the propanoic acid chain can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide explores the structure-activity relationships (SAR) of these derivatives, highlighting how modifications to the aryl group, the carboxylic acid moiety, and the methoxy group can modulate their pharmacological profiles.
Structural Analogues and Derivatives
The core structure of this compound offers numerous avenues for chemical modification. Key classes of analogues and derivatives that have been explored include:
-
2-Arylpropanoic Acid Derivatives: Replacing the methyl ether with various aryl groups has led to the development of potent cyclooxygenase (COX) inhibitors.
-
Amide and Ester Derivatives: Modification of the carboxylic acid functional group into amides and esters can alter the pharmacokinetic properties of the parent compound, potentially leading to prodrugs with improved oral bioavailability or targeted delivery.
-
Heterocyclic Analogues: Incorporation of heterocyclic rings can introduce novel biological activities and improve binding affinity to specific targets.
Synthetic Methodologies
The synthesis of this compound analogues and derivatives employs a variety of established organic chemistry reactions.
General Synthesis of 2-Arylpropanoic Acids
A common route for the synthesis of 2-arylpropionic acids involves the following key steps:
-
Formation of a Grignard Reagent: An appropriate aryl bromide is reacted with magnesium to form the corresponding Grignard reagent.
-
Reaction with a Propionate Equivalent: The Grignard reagent is then reacted with a suitable electrophile, such as diethyl carbonate, followed by reaction with a methylating agent.
-
Hydrolysis: The resulting ester is hydrolyzed to yield the final 2-arylpropanoic acid.
Synthesis of Amide Derivatives
Amide derivatives are typically synthesized by coupling the carboxylic acid with a desired amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Biological Activities and Quantitative Data
Structural analogues and derivatives of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for representative compounds.
Anti-inflammatory Activity: COX Inhibition
Many 2-arylpropionic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin (B15479496) synthesis pathway.
| Compound | Target | IC50 |
| Ibuprofen | COX-1 | 15 µM |
| COX-2 | 25 µM | |
| Naproxen | COX-1 | 2.6 µM |
| COX-2 | 4.8 µM | |
| Flurbiprofen | COX-1 | 0.3 µM |
| COX-2 | 1.2 µM |
Anticancer Activity: Cytotoxicity
Several novel derivatives have shown promising anticancer activity against various cancer cell lines.
| Compound | Cell Line | IC50 |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast Cancer) | 0.03 µM[1] |
| Hela (Cervical Cancer) | 0.07 µM[1] | |
| A549 (Lung Cancer) | 0.08 µM[1] | |
| Naphthalene-chalcone hybrid (2j) | A549 (Lung Cancer) | 7.835 µM[2] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Amide derivatives, in particular, have been investigated for their antibacterial and antifungal properties.
| Compound | Microorganism | MIC (µg/mL) |
| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | E. coli | 10[3] |
| S. aureus | >100[3] | |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | E. coli | 10[3] |
| S. aureus | 10[3] | |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | E. coli | 10[3] |
| S. aureus | 20[3] | |
| Naphthalene-chalcone hybrid (2j) | S. aureus | 31.25[2] |
| S. epidermidis | 31.25[2] | |
| C. albicans | 15.625[2] | |
| C. krusei | 15.625[2] |
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compound
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the fluorometric probe.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow for In Vitro COX Inhibition Assay
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
MTT Assay Workflow for Cytotoxicity Assessment
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microorganism suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways
Inhibition of the STAT3 Signaling Pathway
Recent studies on methoxy-substituted phenol (B47542) derivatives have revealed their ability to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a key transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Its constitutive activation is observed in many human cancers.
Inhibition of the STAT3 Signaling Pathway
Conclusion
The this compound scaffold provides a versatile platform for the design and synthesis of novel therapeutic agents. The structural analogues and derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these promising compounds for future clinical applications. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Chiral Derivatization for Enantiomeric Resolution
Topic: Application of 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid) as a Chiral Derivatizing Agent for the Analysis of Alcohols and Amines.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of enantiomeric purity is a critical aspect of drug development, natural product synthesis, and stereoselective chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral derivatization is a powerful indirect method for analyzing enantiomeric mixtures. This technique involves the reaction of a racemic or enantiomerically enriched analyte with an enantiopurified chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on achiral stationary phases.[1]
A common point of confusion exists between the simple molecule 2-Methoxypropanoic acid and the highly effective chiral derivatizing agent, 2-methoxy-2-(1-naphthyl)propionic acid, often referred to as MαNP acid. While structurally related, this compound is not typically used as a CDA. In contrast, MαNP acid is a well-established and powerful tool for the enantioresolution of chiral alcohols and amines due to the significant anisotropic effect of its naphthyl group, which leads to excellent separation of the resulting diastereomers in both HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
This application note provides detailed protocols for the use of MαNP acid as a chiral derivatizing agent for the determination of enantiomeric excess (ee) and absolute configuration of chiral alcohols.
Principle of Chiral Derivatization with MαNP Acid
The core principle involves the esterification of a racemic alcohol (a 1:1 mixture of R and S enantiomers) with a single enantiomer of MαNP acid, for instance, (S)-(+)-MαNP acid. This reaction converts the pair of enantiomers into a pair of diastereomers, (R-alcohol, S-acid) and (S-alcohol, S-acid), which can then be separated and quantified.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Amines by HPLC Using 2-Methoxypropanoic Acid
Abstract
This application note details two effective HPLC methods for the chiral separation of primary and secondary amines utilizing (R)- or (S)-2-Methoxypropanoic acid. The first method employs 2-Methoxypropanoic acid as a chiral derivatizing agent, forming diastereomeric amides that can be resolved on a standard achiral reversed-phase column. The second protocol describes the use of this compound as a chiral mobile phase additive (CMPA) for the enantiomeric separation of amines on an achiral stationary phase. These methods are valuable for determining the enantiomeric purity of chiral amines in pharmaceutical development, quality control, and academic research.
Introduction
The enantiomers of chiral amines often exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for their separation and quantification are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a more common achiral column. Another indirect approach involves the use of a chiral mobile phase additive.
This compound is a chiral carboxylic acid that can be utilized for the chiral resolution of amines. Its carboxylic acid group can react with primary and secondary amines to form stable amide diastereomers. Alternatively, as a chiral selector in the mobile phase, it can form transient diastereomeric complexes with the amine enantiomers, leading to their separation on an achiral column.
Method 1: Chiral Derivatization of Amines with this compound followed by HPLC Analysis
This method is based on the pre-column derivatization of the amine with this compound to form diastereomeric amides, which are then separated on a standard C18 column.
Experimental Protocol
1. Materials and Reagents:
-
(R)- or (S)-2-Methoxypropanoic acid
-
Amine sample (racemic or enantiomerically enriched)
-
Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC grade
-
Mobile Phase A: 0.1% Formic acid in Water, HPLC grade
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile, HPLC grade
2. Derivatization Procedure:
-
Dissolve the amine sample (1 equivalent) and (R)- or (S)-2-Methoxypropanoic acid (1.2 equivalents) in DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC or EDC (1.5 equivalents) in DCM.
-
Slowly add the coupling agent solution to the amine/acid mixture under constant stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.
-
Once the reaction is complete, filter the solution to remove the urea (B33335) byproduct.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Expected Results
The derivatization reaction converts the amine enantiomers into diastereomeric amides. These diastereomers have different physical properties and will interact differently with the stationary phase, resulting in their separation on an achiral column. The chromatogram will show two distinct peaks corresponding to the two diastereomers.
Table 1: Hypothetical Retention Data for Diastereomers of a Chiral Amine
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Amide of (R)-Amine and (S)-2-MPA | 15.2 | 2.1 |
| Amide of (S)-Amine and (S)-2-MPA | 16.5 | - |
Note: MPA refers to this compound. Retention times and resolution are illustrative and will vary depending on the specific amine.
Workflow Diagram
Caption: Workflow for chiral amine analysis via derivatization.
Method 2: this compound as a Chiral Mobile Phase Additive
In this method, the chiral selector, this compound, is added directly to the mobile phase. The separation occurs due to the formation of transient diastereomeric complexes between the amine enantiomers and the chiral additive in the mobile phase, which then interact differently with the achiral stationary phase.
Experimental Protocol
1. Materials and Reagents:
-
(R)- or (S)-2-Methoxypropanoic acid
-
Amine sample (racemic or enantiomerically enriched)
-
Mobile Phase A: Water with a specific concentration of (R)- or (S)-2-Methoxypropanoic acid (e.g., 1-10 mM) and pH adjustment.
-
Mobile Phase B: Acetonitrile or Methanol, HPLC grade
-
pH adjustment: Acetic acid or a suitable buffer
2. Mobile Phase Preparation:
-
Prepare an aqueous solution of (R)- or (S)-2-Methoxypropanoic acid at the desired concentration (e.g., 5 mM).
-
Adjust the pH of the aqueous phase to a suitable value (e.g., pH 4-6) using a dilute acid or buffer. The optimal pH will depend on the pKa of the amine and the acid.
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
The organic modifier (Mobile Phase B) is typically used without the chiral additive.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of A and B |
| Example Isocratic | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Expected Results
The enantiomers of the amine will be separated based on the differential stability and/or partitioning of their transient diastereomeric complexes with the chiral mobile phase additive. The chromatogram will show two peaks corresponding to the individual enantiomers.
Table 2: Hypothetical Retention Data for a Chiral Amine using a Chiral Mobile Phase Additive
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-Amine | 12.8 | 1.8 |
| (S)-Amine | 14.1 | - |
Note: Retention times and resolution are illustrative and will depend on the specific amine and the concentration and enantiomer of this compound used.
Workflow Diagram
Caption: Workflow for chiral amine analysis using a CMPA.
Conclusion
The two methods presented provide effective strategies for the chiral separation of amines using this compound. The choice between derivatization and the use of a chiral mobile phase additive will depend on the specific amine, the complexity of the sample matrix, and the desired analytical outcome. Both methods offer the advantage of utilizing readily available and less expensive achiral columns for chiral separations. Method development and optimization, particularly of the mobile phase composition and pH, are crucial for achieving baseline separation.
Application Notes and Protocols: Derivatization of Alcohols with 2-Methoxypropanoic Acid for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the derivatization of chiral alcohols with a chiral carboxylic acid, exemplified by 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a powerful chiral derivatizing agent. This process converts a mixture of alcohol enantiomers into diastereomeric esters, which can then be separated and quantified using standard chromatographic and spectroscopic techniques. This method is invaluable for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols, critical parameters in pharmaceutical research and development.
The protocol described herein utilizes the Steglich esterification, a mild and efficient method that employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[1][2] This method is particularly well-suited for a wide range of alcohols, including those that are sterically hindered or sensitive to acid.[1][3]
Principle of the Method
The derivatization of a racemic or enantiomerically enriched alcohol with an enantiopure chiral carboxylic acid, such as (R)- or (S)-MαNP acid, results in the formation of a mixture of diastereomeric esters.[4] Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation and distinct analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
The analysis of the resulting diastereomers enables two critical determinations:
-
Enantiomeric Excess (ee): The relative ratio of the diastereomers, determined by integrating the corresponding signals in an NMR spectrum or the peak areas in an HPLC chromatogram, directly reflects the enantiomeric composition of the starting alcohol.[6]
-
Absolute Configuration: By using a specific enantiomer of the chiral derivatizing agent (e.g., (S)-MαNP acid) and analyzing the characteristic changes in the NMR chemical shifts of the resulting diastereomeric esters, the absolute configuration of the chiral center in the alcohol can be determined. This is often referred to as the Mosher's ester method when using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[7][8]
Experimental Protocol: Steglich Esterification for the Derivatization of Alcohols
This protocol details the procedure for the derivatization of a chiral alcohol with a chiral carboxylic acid using DCC and DMAP.
Materials and Reagents:
-
Chiral alcohol
-
(R)- or (S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or other suitable chiral carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 equivalent) and the enantiopure chiral carboxylic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
-
Addition of the Coupling Agent:
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will have formed.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with a 1 M aqueous solution of hydrochloric acid (HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude diastereomeric ester mixture.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
The diastereomeric ratio, and thus the enantiomeric excess of the original alcohol, can be determined by ¹H NMR spectroscopy or by HPLC analysis on a standard silica gel column. For example, MαNP esters of racemic 2-butanol (B46777) can be baseline separated by HPLC on silica gel using a mobile phase of hexane:EtOAc = 20:1.[9]
-
Data Presentation
The effectiveness of the derivatization and subsequent analysis can be summarized in a table format. The following table provides illustrative data for the derivatization of a generic chiral secondary alcohol with MαNP acid.
| Parameter | Value/Observation | Reference |
| Reaction | ||
| Method | Steglich Esterification | [1] |
| Coupling Agent | DCC | [1] |
| Catalyst | DMAP | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Time | 12-24 hours | [10] |
| Temperature | 0 °C to Room Temperature | [10] |
| Expected Yield | Good to excellent | [1] |
| HPLC Analysis | ||
| Column | Silica Gel | [9] |
| Mobile Phase (Example) | Hexane:Ethyl Acetate (20:1) | [9] |
| Separation Factor (α) for 2-butanol | 1.15 | [9] |
| Resolution (Rs) for 2-butanol | 1.18 | [9] |
| NMR Analysis | ||
| Principle | Analysis of chemical shift differences (Δδ) | [9] |
| Application | Determination of absolute configuration | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization of alcohols.
Chemical Reaction
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Application Note: 1H NMR Analysis of 2-Methoxypropanoic Acid Diastereomers
Abstract
This application note details a robust protocol for the analysis of diastereomers of 2-methoxypropanoic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Enantiomers of this compound are converted into diastereomers through derivatization with a chiral auxiliary, enabling their differentiation and quantification. This method is crucial for researchers, scientists, and drug development professionals involved in stereoselective synthesis and the determination of enantiomeric purity. The protocol outlines sample preparation, NMR data acquisition parameters, and data analysis for the accurate determination of diastereomeric ratios.
Introduction
Chirality is a critical aspect of drug design and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Consequently, the accurate determination of the stereoisomeric composition of chiral molecules is of paramount importance. This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. The ability to resolve and quantify its enantiomers is essential for ensuring the stereochemical purity of the final active pharmaceutical ingredient.
¹H NMR spectroscopy is a powerful technique for the analysis of diastereomers.[1] While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers by reaction with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA) leads to distinct chemical shifts and coupling constants for the corresponding protons in each diastereomer.[2] This spectral non-equivalence allows for the determination of the relative concentrations of the diastereomers by integrating their respective signals.
This application note provides a detailed protocol for the ¹H NMR analysis of this compound diastereomers, including data presentation in tabular format and a visual workflow diagram.
Experimental Protocols
Materials and Equipment
-
Racemic this compound
-
(R)-(+)-α-Methylbenzylamine (chiral derivatizing agent)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Standard laboratory glassware and equipment
Sample Preparation: Derivatization to Diastereomeric Amides
-
Dissolution: In a clean, dry vial, dissolve 10.4 mg (0.1 mmol) of racemic this compound in 1 mL of anhydrous DCM.
-
Addition of Chiral Derivatizing Agent: Add 12.1 mg (0.1 mmol) of (R)-(+)-α-methylbenzylamine to the solution.
-
Coupling Reaction: Add 22.7 mg (0.11 mmol) of DCC to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent from the filtrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the resulting crude diastereomeric amide mixture in approximately 0.7 mL of CDCl₃ containing TMS. Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30 (30° pulse)
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Acquisition Time: 4 seconds
-
Spectral Width: 12 ppm
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction.
-
Signal Identification: Identify the well-resolved signals corresponding to each diastereomer. The methoxy (B1213986) (OCH₃) and α-proton (CH) signals of the this compound moiety are typically well-separated.
-
Integration: Integrate the selected, well-resolved signals for each diastereomer.
-
Diastereomeric Ratio (d.r.) Calculation: The diastereomeric ratio is calculated from the ratio of the integral values of the corresponding signals. For example, if Integral_A corresponds to diastereomer A and Integral_B corresponds to diastereomer B, then d.r. = Integral_A / Integral_B.
Data Presentation
The following tables summarize the hypothetical ¹H NMR data for the diastereomeric amides formed from racemic this compound and (R)-(+)-α-methylbenzylamine. This data is illustrative and based on typical chemical shifts and splitting patterns for such compounds.
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities for Diastereomers of N-((R)-1-phenylethyl)-2-methoxypropanamide
| Proton Assignment | Diastereomer 1 ((R,R)-amide) | Diastereomer 2 ((S,R)-amide) | Δδ (ppm) |
| OCH₃ (s, 3H) | 3.40 | 3.45 | 0.05 |
| CH₃ (d, 3H, J=6.8 Hz) | 1.35 | 1.42 | 0.07 |
| α-H (q, 1H, J=6.8 Hz) | 3.95 | 4.05 | 0.10 |
| Amide NH (br d, 1H) | 6.80 | 6.90 | 0.10 |
| α-H (benzyl) (quint, 1H) | 5.15 | 5.25 | 0.10 |
| CH₃ (benzyl) (d, 3H) | 1.50 | 1.55 | 0.05 |
| Aromatic-H (m, 5H) | 7.25-7.40 | 7.25-7.40 | - |
*s = singlet, d = doublet, q = quartet, m = multiplet, br = broad
Table 2: Quantitative Analysis of a Diastereomeric Mixture
| Signal Integrated | Diastereomer 1 Integral | Diastereomer 2 Integral | Diastereomeric Ratio (1:X) |
| OCH₃ | 1.00 | 0.85 | 1 : 0.85 |
| α-H | 1.00 | 0.86 | 1 : 0.86 |
| Average | 1 : 0.855 |
Visualization of Experimental Workflow
Caption: Workflow for the 1H NMR analysis of this compound diastereomers.
Conclusion
The described ¹H NMR spectroscopic method provides a reliable and accurate means for the analysis and quantification of this compound diastereomers. The protocol is straightforward and utilizes standard laboratory equipment and techniques. The clear separation of signals for the diastereomeric derivatives allows for precise integration and subsequent calculation of the diastereomeric ratio, which is essential for quality control in drug development and stereoselective synthesis. This application note serves as a comprehensive guide for researchers and scientists working with chiral molecules.
References
Application Note: Determination of Enantiomeric Excess Using 2-Methoxypropanoic Acid as a Chiral Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a racemic or enantioenriched mixture to form diastereomers.[2][3] These resulting diastereomers possess distinct physical and spectral properties, allowing for their differentiation and quantification by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][4]
2-Methoxypropanoic acid is a simple and effective CDA for determining the enantiomeric excess of chiral alcohols and amines. By forming diastereomeric esters or amides, it allows for the resolution of signals in NMR spectra, from which the enantiomeric ratio can be calculated by integration.[3] This application note provides a detailed protocol for the use of this compound in this context.
Principle of the Method
The core principle involves the conversion of a pair of enantiomers (e.g., (R)- and (S)-alcohol) into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (e.g., (S)-2-Methoxypropanoic acid).
(R/S)-Analyte + (S)-CDA → (R,S)-Diastereomer + (S,S)-Diastereomer
Because diastereomers have different spatial arrangements, the nuclei within them experience distinct magnetic environments. In an NMR spectrum, this results in separate, distinguishable signals for each diastereomer.[2][3] The relative area of these signals, determined by integration, is directly proportional to the concentration of each enantiomer in the original sample, allowing for the calculation of enantiomeric excess.
Experimental Protocols
Protocol 1: Derivatization of Chiral Alcohols via Esterification
This protocol details the formation of diastereomeric esters from a chiral alcohol and enantiomerically pure this compound using a standard acid-catalyzed esterification (Fischer Esterification).[5][6]
Materials:
-
Chiral alcohol sample (e.g., (±)-1-phenylethanol)
-
(R)- or (S)-2-Methoxypropanoic acid (enantiomerically pure)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)[5]
-
Anhydrous Toluene (B28343) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chiral alcohol (1.0 eq) and (S)-2-Methoxypropanoic acid (1.1 eq) in anhydrous toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture.[7]
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to quench the acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.
-
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel. However, for direct NMR analysis to determine ee, the crude product is often sufficient.
-
NMR Analysis: Prepare a sample of the diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃) for ¹H or other relevant NMR analysis.
Protocol 2: Derivatization of Chiral Amines via Amidation
This protocol describes the formation of diastereomeric amides using a peptide coupling agent, which is generally milder and more efficient for amide bond formation.[8][9]
Materials:
-
Chiral amine sample (e.g., (±)-α-methylbenzylamine)
-
(R)- or (S)-2-Methoxypropanoic acid (enantiomerically pure)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]
-
4-Dimethylaminopyridine (DMAP)[8]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask with a magnetic stirrer, dissolve the (S)-2-Methoxypropanoic acid (1.1 eq), the chiral amine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the mixture in an ice bath (0°C) and add EDC (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amides.
-
-
Purification (Optional): As with the esters, the crude product may be used directly for NMR analysis or purified by flash chromatography if required.
-
NMR Analysis: Prepare a sample of the diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.
Data Acquisition and Analysis
NMR Spectroscopy
The primary method for analyzing the diastereomeric mixture is high-resolution ¹H NMR spectroscopy. The non-equivalence of the two diastereomers leads to differences in the chemical shifts (Δδ) of corresponding protons.
-
Sample Preparation: Dissolve an accurately weighed sample of the derivatized product in a high-purity deuterated solvent.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to achieve good signal-to-noise and resolution to accurately integrate the signals.
-
Analysis:
-
Identify a proton signal in the analyte portion of the molecule that is well-resolved for the two diastereomers. Protons closer to the newly formed stereocenter often show the largest chemical shift difference (Δδ). For example, the methine proton (CH) or methyl protons (CH₃) of the original alcohol or amine are good candidates.
-
Carefully integrate the two resolved signals corresponding to the two diastereomers. Let the integrals be I₁ and I₂.
-
-
Calculation of Enantiomeric Excess (ee):
-
Enantiomeric Excess (% ee) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Data Presentation
The effectiveness of a chiral derivatizing agent is often compared based on the magnitude of the chemical shift differences (Δδ) it induces in the NMR spectrum of the resulting diastereomers. Larger Δδ values simplify analysis and improve accuracy.
Table 1: Comparison of Chiral Derivatizing Agents for NMR Analysis
| Chiral Derivatizing Agent (CDA) | Analyte Type | Typical Δδ (ppm) in ¹H NMR | Notes |
| This compound | Alcohols, Amines | 0.01 - 0.05 | Simple, cost-effective reagent. May require high-field NMR for baseline resolution.[10] |
| Mosher's Acid (MTPA) | Alcohols, Amines | 0.05 - 0.20 | Widely used standard; the CF₃ group provides a useful ¹⁹F NMR handle.[2][3] |
| MαNP Acid | Alcohols, Amines | > 0.10 | The naphthyl group induces large chemical shift differences due to strong anisotropic effects.[4] |
| (R)- or (S)-Mandelic Acid | Alcohols, Amines | 0.01 - 0.05 | Commercially available and effective, but can be limited by self-association.[10] |
Visualizations
Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.
Caption: Conversion of enantiomers into a separable mixture of diastereomers.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Chiral_derivitizing_agent [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methoxypropanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the generation of enantiomerically pure compounds is of paramount importance, particularly in drug development where the physiological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. 2-Methoxypropanoic acid, a chiral carboxylic acid, can serve as a valuable chiral auxiliary, primarily in the resolution of racemic alcohols and the determination of their absolute configurations.
The underlying principle of this application lies in the conversion of a racemic mixture of alcohols into a mixture of diastereomeric esters by reaction with an enantiomerically pure form of this compound. These diastereomers, possessing different physical properties, can then be separated by standard chromatographic techniques. Subsequent analysis, particularly using ¹H NMR spectroscopy, allows for the determination of the absolute configuration of the alcohol. While more sterically hindered analogues like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) often provide greater chemical shift differences for easier analysis, the fundamental methodology remains the same and can be adapted for this compound.
Core Applications
-
Enantioresolution of Racemic Alcohols: Separation of enantiomers of a racemic alcohol by converting them into separable diastereomeric esters.
-
Determination of Absolute Configuration: Elucidation of the absolute stereochemistry of chiral alcohols through ¹H NMR analysis of the corresponding diastereomeric esters.
Data Presentation
The efficacy of this compound as a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the esterification reaction and the enantiomeric excess (e.e.) of the resolved alcohol after removal of the auxiliary. The separation of the diastereomers is typically assessed by High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical HPLC Data for the Separation of Diastereomeric Esters
| Diastereomer | Retention Time (min) | Peak Area (%) |
| (R)-alcohol-(S)-acid | 12.5 | 49.8 |
| (S)-alcohol-(S)-acid | 14.2 | 50.2 |
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Ester Analysis
| Proton near Chiral Center | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |
| Hα to hydroxyl | 4.85 | 4.95 | 0.10 |
| Methyl group on alcohol | 1.22 | 1.18 | 0.04 |
Experimental Protocols
The following protocols are adapted from established methods for analogous chiral carboxylic acids and provide a framework for the use of (S)-2-methoxypropanoic acid as a chiral auxiliary for the resolution of a generic racemic secondary alcohol.
Protocol 1: Esterification of a Racemic Alcohol with (S)-2-Methoxypropanoic Acid
Objective: To synthesize diastereomeric esters from a racemic alcohol and enantiomerically pure (S)-2-methoxypropanoic acid.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
(S)-2-methoxypropanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 eq) and (S)-2-methoxypropanoic acid (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.
-
Purify the mixture by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Separation of Diastereomeric Esters by HPLC
Objective: To separate the two diastereomers synthesized in Protocol 1.
Materials:
-
Diastereomeric ester mixture
-
HPLC-grade hexane (B92381)
-
HPLC-grade isopropanol (B130326)
-
HPLC system with a normal phase column (e.g., silica gel)
Procedure:
-
Dissolve a small amount of the diastereomeric ester mixture in the mobile phase.
-
Set up the HPLC system with a suitable mobile phase, for example, a mixture of hexane and isopropanol (e.g., 95:5 v/v). The optimal mobile phase composition should be determined empirically.
-
Inject the sample onto the column.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
Collect the separated fractions corresponding to each diastereomer.
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC.
Protocol 3: Determination of Absolute Configuration by ¹H NMR
Objective: To determine the absolute configuration of the alcohol based on the chemical shift differences in the ¹H NMR spectra of the diastereomeric esters.
Materials:
-
Separated diastereomeric esters
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer
Procedure:
-
Prepare separate NMR samples for each of the purified diastereomeric esters in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
Carefully assign the protons in the spectra, paying close attention to the protons close to the newly formed stereocenter.
-
Compare the chemical shifts (δ) of corresponding protons in the two diastereomers.
-
The spatial arrangement of the ester will cause differential shielding/deshielding of the protons on the alcohol moiety. By applying established models (e.g., the Trost or Mosher model, adapted for the methoxypropanoic acid auxiliary), the absolute configuration of the alcohol can be inferred from the sign of the chemical shift difference (Δδ = δ_S - δ_R).
Visualizations
Caption: Workflow for the resolution of a racemic alcohol using (S)-2-methoxypropanoic acid.
Caption: Logical steps for chiral resolution using an auxiliary.
Applications of 2-Methoxypropanoic Acid in Pharmaceutical Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-methoxypropanoic acid in pharmaceutical analysis. The focus is on its application as a chiral resolving agent for the separation of enantiomeric drugs and as a derivatizing agent for enhanced chromatographic analysis.
Application Note 1: Chiral Resolution of Racemic Propranolol (B1214883) using (S)-2-Methoxypropanoic Acid
Introduction:
Propranolol, a widely used beta-blocker, is administered as a racemic mixture. However, the desired therapeutic activity primarily resides in the (S)-(-)-enantiomer. Consequently, the accurate determination of enantiomeric purity is crucial for quality control and regulatory compliance. This application note describes a method for the chiral resolution of racemic propranolol by diastereomeric salt formation using (S)-2-methoxypropanoic acid as the resolving agent. The diastereomers are subsequently separated, and the enantiomeric excess of the liberated propranolol is determined by chiral High-Performance Liquid Chromatography (HPLC).
Principle:
The acidic chiral resolving agent, (S)-2-methoxypropanoic acid, reacts with the basic amine group of racemic propranolol to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leading to the enrichment of one enantiomer.
Logical Relationship of Chiral Resolution
Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using 2-Methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. 2-Methoxypropanoic acid is a chiral carboxylic acid that can be utilized as a resolving agent for the separation of racemic mixtures, particularly amines and alcohols.
Principle of the Method
The most common method for chiral resolution using a chiral acid is through the formation of diastereomeric salts.[1][2] Since enantiomers have identical physical properties, direct separation is challenging.[2] The process involves reacting the racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent, in this case, (R)- or (S)-2-Methoxypropanoic acid. This reaction forms a mixture of two diastereomeric salts.
(R/S)-Amine + (R)-2-Methoxypropanoic acid → [(R)-Amine-(R)-acid] + [(S)-Amine-(R)-acid]
Diastereomers have different physical properties, such as solubility, melting point, and crystal structure.[2] This difference in solubility allows for the separation of the two diastereomeric salts by fractional crystallization. One diastereomer will typically crystallize out of solution under specific solvent and temperature conditions, while the other remains dissolved. Once the diastereomeric salts are separated, the individual enantiomers of the target compound can be recovered by treating the salt with a base (for amines) or acid (for liberating the resolving agent from resolved alcohols).
Applications
-
Resolution of Racemic Amines: this compound is well-suited for the resolution of primary, secondary, and tertiary amines that can form salts. This is a widely used strategy in the synthesis of chiral amines, which are important building blocks in many active pharmaceutical ingredients.
-
Resolution of Racemic Alcohols: While alcohols do not directly form salts with carboxylic acids, they can be derivatized to introduce a basic functional group, or the resolution can proceed via the formation of diastereomeric esters. Subsequent separation by chromatography or crystallization can be performed. A more common approach for alcohols is to use a chiral derivatizing agent that forms esters which can be separated by chromatography. However, for the purpose of diastereomeric salt crystallization, the alcohol would typically be converted into a derivative that can form a salt.
Factors Influencing Resolution Efficiency
The success of a chiral resolution by diastereomeric salt formation is dependent on several factors that must be optimized for each specific racemic mixture:
-
Solvent: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A suitable solvent system will maximize the solubility difference between the two diastereomers. Screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is often necessary.
-
Temperature: Temperature affects the solubility of the salts. Controlled cooling is a common technique to induce crystallization of the less soluble diastereomer.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can impact the yield and enantiomeric purity of the product. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.
-
Concentration: The concentration of the reactants in the solvent can affect the rate of crystallization and the purity of the crystals.
-
Rate of Cooling: Slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the co-precipitation of both diastereomers.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic amine using (S)-2-Methoxypropanoic acid.
Materials:
-
Racemic amine
-
(S)-2-Methoxypropanoic acid
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture)
-
Diethyl ether or other anti-solvent (optional)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic amine in a minimal amount of the chosen anhydrous solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-2-Methoxypropanoic acid in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Stir the mixture at an elevated temperature for 30 minutes to ensure complete salt formation.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can promote crystallization.
-
If no crystals form at room temperature, cool the solution further in an ice bath or a refrigerator.
-
If crystallization is still not observed, an anti-solvent like diethyl ether can be added dropwise until turbidity is observed, followed by cooling.
-
Allow the crystallization to proceed for several hours to overnight to maximize the yield.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The collected crystals represent the less soluble diastereomeric salt. The mother liquor contains the more soluble diastereomer.
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add 1 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to neutralize the resolving agent and liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a diastereomeric derivative with a different chiral agent and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Materials:
-
Resolved amine sample
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, trifluoroacetic acid, if required)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of the racemic amine at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a solution of the resolved amine sample at the same concentration.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate. The mobile phase composition will depend on the specific amine and column used (e.g., 90:10 hexane:isopropanol).
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the resolved amine sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Data Presentation
The following tables present illustrative data for the chiral resolution of various racemic amines and alcohols using this compound. Note: This data is hypothetical and serves as an example of how to present quantitative results. Actual results will vary depending on the specific substrate and experimental conditions.
Table 1: Illustrative Data for the Chiral Resolution of Racemic Amines with (S)-2-Methoxypropanoic Acid
| Racemic Amine | Solvent System | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| 1-Phenylethylamine | Ethanol | 42 | 95 | 94 |
| 1-(1-Naphthyl)ethylamine | Methanol/Water (9:1) | 38 | 98 | 97 |
| 2-Aminoheptane | Isopropanol | 45 | 92 | 91 |
| trans-2-Phenylcyclohexylamine | Ethyl Acetate | 35 | 99 | >99 |
Table 2: Illustrative Data for the Chiral Resolution of Racemic Alcohols via Diastereomeric Ester Formation and Separation
| Racemic Alcohol | Chiral Derivatizing Agent | Separation Method | Yield of Desired Enantiomer (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethanol | (S)-2-Methoxypropanoic acid | HPLC (Silica gel) | 40 | >99 |
| 2-Octanol | (S)-2-Methoxypropanoic acid | Fractional Crystallization | 35 | 96 |
| Menthol | (S)-2-Methoxypropanoic acid | HPLC (Silica gel) | 43 | >99 |
| Borneol | (S)-2-Methoxypropanoic acid | Fractional Crystallization | 30 | 94 |
Mandatory Visualization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Key factors influencing the efficiency of chiral resolution.
References
Application Notes and Protocols for 2-Methoxypropanoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 2-methoxypropanoic acid, a valuable chiral building block in synthetic and medicinal chemistry. The protocols outlined below cover the synthesis of this compound and its subsequent derivatization into amides and esters, which are key functionalities in many pharmaceutical compounds.
Data Presentation
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Bromopropionic acid | [1] |
| Reagents | Sodium methoxide (B1231860), Methanol (B129727), 1N HCl | [1] |
| Solvent | Methanol, Ethyl acetate (B1210297) | [1] |
| Reaction Temperature | 50 °C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 99% | [1] |
| Product Appearance | Colorless oil | [1] |
| Characterization | ¹H NMR (CD₃OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H) | [1] |
Table 2: General Conditions for Amide Coupling of this compound
| Parameter | Description |
| Carboxylic Acid | This compound |
| Amine | Primary or secondary amine |
| Coupling Reagents | HATU, HBTU, EDC/HOBt, or DCC/DMAP |
| Base | DIPEA or Triethylamine |
| Solvent | DMF or DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-24 hours |
Table 3: General Conditions for Esterification of this compound
| Parameter | Description |
| Carboxylic Acid | This compound |
| Alcohol | Primary or secondary alcohol |
| Catalyst | Concentrated H₂SO₄ or p-TsOH |
| Solvent | Excess alcohol or an inert solvent (e.g., toluene) with Dean-Stark trap |
| Reaction Temperature | Reflux |
| Reaction Time | 2-24 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 2-bromopropionic acid.
Materials:
-
2-Bromopropionic acid
-
25% Sodium methoxide in methanol
-
Methanol
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a stir bar and a condenser, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) under a nitrogen atmosphere.[1]
-
Slowly add a methanolic solution of 25% sodium methoxide (16 mL) dropwise to the stirring solution.[1]
-
Heat the reaction mixture to 50 °C and stir overnight under a continuous nitrogen stream.[1]
-
After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 70 mL, 25 mL, 10 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. The product is typically of sufficient purity for subsequent reactions without further purification.[1]
Protocol 2: Amide Coupling of this compound (General Procedure)
This protocol provides a general method for the formation of an amide bond between this compound and a primary or secondary amine using a peptide coupling reagent.
Materials:
-
This compound
-
Amine of choice
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Stir bar
-
Nitrogen balloon
-
Standard work-up and purification supplies
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.
Protocol 3: Fischer Esterification of this compound (General Procedure)
This protocol describes a general method for the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice
-
Concentrated Sulfuric Acid
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle
-
Dean-Stark trap (optional)
-
Toluene (optional)
-
Standard work-up and purification supplies
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired alcohol (can be used as the solvent, or 1.2-2.0 eq in an inert solvent like toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
If using an inert solvent, equip the flask with a Dean-Stark trap to remove water as it is formed.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ester by flash column chromatography or distillation.
Mandatory Visualization
Oxytocin (B344502) Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the oxytocin receptor, a G-protein coupled receptor. Antagonists of this receptor, such as Retosiban, are of interest in drug development for conditions like preterm labor.[2][3][4] this compound can serve as a chiral building block for the synthesis of complex molecules that may interact with such biological targets.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow: Amide Coupling
The following diagram outlines the general workflow for the amide coupling of this compound.
Caption: Amide Coupling Workflow.
References
Application Note and Protocol: Mobile Phase Optimization for 2-Methoxypropanoic Acid Derivatives in HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of 2-methoxypropanoic acid and its derivatives. The stereochemical purity of these compounds is often a critical quality attribute in pharmaceutical development, necessitating robust and reliable analytical methods for their separation and quantification. This guide covers two primary HPLC approaches: direct chiral separation on a chiral stationary phase (CSP) and indirect analysis of diastereomers after derivatization on a standard reversed-phase column. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to assist in the development and optimization of HPLC methods for this class of compounds.
Introduction
This compound and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. For instance, (2R)-2-acetamido-3-methoxypropanoic acid is a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1] The therapeutic efficacy and safety of such drugs are often dependent on the stereochemistry of the active pharmaceutical ingredient (API). Therefore, it is crucial to have accurate and precise analytical methods to control the enantiomeric purity of these intermediates and the final API.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of chiral compounds.[1] The optimization of the mobile phase is a critical aspect of HPLC method development, as it directly influences retention time, resolution, and overall separation efficiency.[2] This application note provides a systematic approach to mobile phase optimization for this compound derivatives, focusing on both direct and indirect chiral separation methods.
Physicochemical Properties of a Representative Derivative
A summary of the key physicochemical properties of a representative this compound derivative, (2R)-2-acetamido-3-methoxypropanoic acid, is presented in the table below.
| Property | Value |
| IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid |
| Synonyms | N-acetyl-O-methyl-D-serine |
| CAS Number | 196601-67-9 |
| Molecular Formula | C4H8O3 |
| Molecular Weight | 161.16 g/mol |
HPLC Methodologies
Two primary HPLC approaches can be employed for the analysis of this compound derivatives:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[1]
-
Indirect Chiral HPLC via Derivatization: This method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column, such as a C18 column.[1]
The choice between these methods depends on factors such as the availability of a suitable CSP, the complexity of the sample matrix, and the desired sensitivity and resolution.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol outlines a direct method for the enantiomeric separation of a this compound derivative.
Instrumentation and Column:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase Column: A polysaccharide-based CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® IC), is often effective for the separation of N-protected amino acids.[3]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | CHIRALPAK® IC (250 x 4.6mm / 5µm)[3] |
| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 270 nm[3] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
Protocol 2: Indirect Chiral HPLC Analysis via Derivatization
This protocol describes the analysis of a this compound derivative after derivatization with a chiral derivatizing agent to form diastereomers. This approach allows for separation on a more common achiral C18 column.
Derivatization Reagent:
-
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) is a common choice for the derivatization of amino acids and their derivatives.[4][5]
Derivatization Procedure:
-
To 50 µL of a 1 mg/mL sample solution in water, add 100 µL of 1 M sodium bicarbonate solution.[6]
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[6]
-
Incubate the mixture at 40°C for 1 hour, with occasional vortexing.[6]
-
After incubation, cool the reaction mixture to room temperature.[6]
-
Neutralize the reaction by adding 10 µL of 2 M HCl.[4]
-
Dilute the sample with the mobile phase prior to injection.
Instrumentation and Column:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
Data Presentation: Mobile Phase Optimization
The following tables provide example data for the effect of mobile phase composition on the chiral separation of a this compound derivative. The data is based on the direct chiral HPLC method (Protocol 1) and illustrates how systematic changes in the mobile phase can be used to optimize the separation.
Table 1: Effect of % 2-Propanol in n-hexane on Chromatographic Parameters
| % 2-Propanol | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 15 | 18.5 | 22.1 | 2.8 | 1.3 |
| 20 | 10.2 | 15.7 | 6.9 | 1.1 |
| 25 | 7.8 | 10.5 | 4.5 | 1.2 |
Note: Data presented here is illustrative, based on a similar compound, N-Cbz-DL-serine, to demonstrate the optimization process.[3]
Table 2: Effect of Mobile Phase Additive on Chromatographic Parameters
| Additive (0.1%) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Tailing Factor (Tf) |
| None | 11.5 | 16.8 | 5.5 | 1.5 |
| Trifluoroacetic Acid | 10.2 | 15.7 | 6.9 | 1.1 |
| Acetic Acid | 10.8 | 16.2 | 6.2 | 1.3 |
Note: Data presented here is illustrative and demonstrates the typical effect of acidic additives in improving peak shape and resolution.
Visualizations
The following diagrams illustrate the workflows and chemical reactions described in this application note.
Caption: Reaction scheme for the derivatization of a this compound derivative with Marfey's reagent.
Caption: General experimental workflow for the HPLC analysis of this compound derivatives.
Caption: Logical workflow for mobile phase optimization in HPLC.
Conclusion
The successful separation of this compound derivatives by HPLC relies on the careful selection of the analytical approach and the systematic optimization of the mobile phase. This application note provides two robust starting points for method development: direct chiral HPLC and indirect analysis following derivatization. By following the detailed protocols and utilizing the provided data and workflows as a guide, researchers can efficiently develop and optimize HPLC methods to achieve the desired separation and ensure the quality and purity of these important pharmaceutical intermediates. The key to successful mobile phase optimization lies in a systematic approach, where one parameter is varied at a time to observe its effect on the chromatographic performance.
References
Application Notes and Protocols for Chiral Analysis using 2-Methoxypropanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. One effective method for chiral analysis of alcohols and amines is through derivatization with a chiral resolving agent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques. 2-Methoxypropanoic acid (2-MPA) is a valuable chiral derivatizing agent for this purpose. This document provides detailed application notes and protocols for the synthesis of this compound esters and their subsequent analysis for the determination of enantiomeric excess.
Principle of Chiral Discrimination
The underlying principle of this method is the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral derivatizing agent, in this case, (R)- or (S)-2-Methoxypropanoic acid. These resulting diastereomers possess different physical and chemical properties, allowing for their separation by achiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The relative peak areas of the separated diastereomers directly correspond to the enantiomeric ratio of the original alcohol.
Experimental Protocols
Protocol 1: Synthesis of this compound Esters of a Chiral Alcohol (Fischer Esterification)
This protocol describes a general procedure for the synthesis of diastereomeric esters from a chiral alcohol and this compound.
Materials:
-
Chiral alcohol
-
(R)- or (S)-2-Methoxypropanoic acid (2-MPA)
-
Toluene (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for removal of water)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the chiral alcohol (1.0 eq), (R)- or (S)-2-Methoxypropanoic acid (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
If using a Dean-Stark trap, fill the side arm with toluene. Attach the reflux condenser to the Dean-Stark trap and the trap to the flask.
-
Heat the reaction mixture to reflux and continue heating until the reaction is complete (monitor by TLC or GC). The removal of water by the Dean-Stark trap drives the equilibrium towards the ester product.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diastereomeric esters.
-
Purify the esters by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation of the synthesized diastereomeric esters using normal-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of hexanes and ethyl acetate is commonly used. The exact ratio should be optimized to achieve baseline separation of the diastereomers. A typical starting gradient could be 95:5 (Hexanes:Ethyl Acetate).
Procedure:
-
Prepare a standard solution of the diastereomeric ester mixture in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 220 nm, or as appropriate for the chromophore).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the retention times and peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the two diastereomers)
-
Protocol 3: Chiral Analysis by Gas Chromatography (GC)
This protocol describes the separation of the diastereomeric esters using a chiral capillary GC column.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a specific rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes. The program should be optimized for the specific esters.
Procedure:
-
Prepare a dilute solution of the diastereomeric ester mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the chromatogram and identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas and calculate the enantiomeric excess as described in the HPLC protocol.
Data Presentation
The following tables provide representative data for the chiral analysis of a hypothetical chiral secondary alcohol after derivatization with (R)-2-Methoxypropanoic acid.
Table 1: HPLC Separation of Diastereomeric 2-Methoxypropanoate Esters
| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (R,R)-ester | 12.5 | 45000 | 2.1 |
| (R,S)-ester | 14.2 | 5000 |
-
Column: Silica Gel (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethyl Acetate (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Enantiomeric Excess (e.e.): 80%
Table 2: GC Separation of Diastereomeric 2-Methoxypropanoate Esters
| Diastereomer | Retention Time (min) | Peak Area |
| (R,R)-ester | 18.3 | 48000 |
| (R,S)-ester | 18.9 | 2000 |
-
Column: Chiral Cyclodextrin-based Capillary Column (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: 100 °C (2 min), then 10 °C/min to 240 °C (5 min)
-
Carrier Gas: Helium
-
Detector: FID
-
Enantiomeric Excess (e.e.): 92%
Visualizations
Caption: Synthesis of diastereomeric esters from a chiral alcohol.
Caption: Workflow for chiral analysis of diastereomeric esters.
Caption: Principle of diastereomer formation for chiral separation.
2-Methoxypropanoic Acid in Metabolic Studies: An Overview of Limited Current Research
Researchers, scientists, and drug development professionals should be aware that, based on a comprehensive review of publicly available scientific literature, 2-Methoxypropanoic acid is not a compound extensively used or studied in the field of metabolic research. As a result, detailed application notes, experimental protocols, and quantitative data regarding its use in metabolic studies are not available at this time.
While the chemical properties of this compound are well-documented, its biological role and applications in metabolic pathway analysis, as a metabolic tracer, or as a biomarker for disease remain largely unexplored. Searches of prominent scientific databases and metabolomics resources have not yielded significant data on its use in cellular metabolism, its mechanism of action in biological systems, or its relevance in drug development from a metabolic standpoint.
Chemical Identity
This compound, also known as 2-methoxypropionic acid, is a simple carboxylic acid. Its basic chemical information is summarized below.
| Property | Value | Source |
| Molecular Formula | C4H8O3 | [1][2] |
| Molecular Weight | 104.10 g/mol | [1][2] |
| CAS Number | 4324-37-2 (for the racemate) | [1] |
| Synonyms | 2-methoxypropionic acid | [1] |
Structurally Related Compounds in Metabolic Research
It is important to distinguish this compound from other structurally similar compounds that have been identified in metabolic contexts. For instance, compounds such as 2-Methoxy-3-(4-methoxyphenyl)propanoic acid, 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid, and (S)-2-(4-Methoxyphenoxy)propanoic acid have been noted in the Human Metabolome Database. These molecules, however, are distinct from this compound and have been identified, for example, as metabolites of other compounds or have been detected in food products.
Future Directions
The absence of this compound in the current metabolic research landscape does not preclude its potential future use. Researchers interested in exploring its metabolic relevance could consider the following hypothetical workflow:
Caption: Hypothetical workflow for investigating the metabolic fate of this compound.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Derivatization with 2-Methoxypropanoic Acid
Welcome to the technical support center for chiral derivatization using 2-Methoxypropanoic acid (MPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the derivatization of chiral alcohols and amines for enantiomeric analysis by HPLC and NMR.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is a common issue that can lead to inaccurate quantification of enantiomeric excess (%ee) and difficulties in determining absolute configuration. The following table outlines potential causes and recommended solutions to ensure your derivatization reaction with this compound proceeds to completion.
| Issue/Symptom | Potential Cause | Recommended Solution |
| Low yield of diastereomeric products (esters or amides) | Presence of moisture: Water in the sample, solvent, or glassware can hydrolyze the activated MPA (e.g., acid chloride) or the coupling agent, preventing the reaction with the target alcohol or amine. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Dry the sample thoroughly, for example, under a stream of nitrogen or by lyophilization, before adding the derivatization reagents.[1][2] |
| Inefficient activation of this compound: The carboxylic acid group of MPA is not reactive enough on its own to form an ester or amide bond with alcohols or amines.[3][4] | - For ester formation (with alcohols): Activate MPA by converting it to its acid chloride using reagents like oxalyl chloride or thionyl chloride. Alternatively, use a carbodiimide (B86325) coupling agent such as DCC or EDAC in the presence of a catalyst like DMAP.[4] - For amide formation (with amines): Utilize peptide coupling reagents like HBTU, HATU, or PyBOP. | |
| Insufficient derivatizing reagent: The molar ratio of activated MPA to the analyte may be too low, resulting in unreacted starting material. | - Increase the molar excess of the activated MPA. A 1.5 to 5-fold excess is a common starting point, but this may need to be optimized depending on the analyte and sample matrix. | |
| Suboptimal reaction conditions: The reaction temperature may be too low, or the reaction time too short for the derivatization to reach completion. | - Temperature: Most derivatizations are performed at room temperature. For sterically hindered substrates, gentle heating (e.g., 40-60°C) may be required. However, be cautious as excessive heat can cause racemization or degradation.[3] - Time: Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) to determine the optimal reaction time. | |
| Presence of unreacted analyte in analytical results (HPLC, NMR) | Steric hindrance: The chiral center of the analyte or the MPA itself may be sterically hindered, slowing down the reaction rate. | - Increase the reaction time and/or temperature as described above.- Consider using a less sterically hindered derivatizing agent if the issue persists.- The addition of a catalyst like DMAP can sometimes overcome steric hindrance in esterifications. |
| Impure reagents: The this compound, coupling agents, or solvents may be of insufficient purity, containing inhibitors or competing reactants. | - Use high-purity, anhydrous reagents and solvents.- If preparing the MPA acid chloride in situ, ensure the activating reagent is fresh and properly stored. | |
| Inconsistent results between batches | Sample matrix effects: Components in the sample matrix may interfere with the derivatization reaction by consuming the reagent or inhibiting the reaction. | - Perform a sample cleanup or extraction prior to derivatization to remove interfering substances.- Use a larger excess of the derivatizing reagent to overcome matrix effects. |
| Degradation of the derivatizing reagent: Activated forms of MPA (e.g., the acid chloride) are often moisture-sensitive and can degrade upon storage. | - Prepare the activated derivatizing reagent fresh before each use.- Store reagents under an inert atmosphere (e.g., nitrogen or argon) and protect them from moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing my chiral alcohol or amine with this compound?
A1: this compound is a chiral derivatizing agent (CDA). When a racemic or enantiomerically enriched mixture of a chiral alcohol or amine is reacted with an enantiomerically pure form of MPA (either (R) or (S)), a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (e.g., HPLC on a C18 column) or distinguished by NMR spectroscopy.[5][6] This allows for the determination of the enantiomeric excess (%ee) and, in many cases, the absolute configuration of your analyte.[7]
Q2: How do I activate this compound for the derivatization reaction?
A2: The carboxylic acid of MPA must be activated to react with alcohols or amines. A common method is to convert it to the more reactive acid chloride by treating it with a reagent like oxalyl chloride or thionyl chloride in an anhydrous, aprotic solvent. Alternatively, for both alcohols and amines, you can use peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) for alcohols.[4]
Q3: Why am I seeing two peaks for my starting material in my HPLC analysis after derivatization?
A3: If you are analyzing a racemic starting material on a chiral HPLC column, you will see two peaks corresponding to the two enantiomers. After derivatization with a single enantiomer of MPA, you should see two peaks corresponding to the two diastereomers on an achiral column. If you are still seeing the original two peaks on a chiral column after derivatization, it indicates a complete failure of the reaction. If you see peaks for both the starting material and the diastereomeric products on an achiral column, the derivatization is incomplete.
Q4: Can I use either (R)- or (S)-2-Methoxypropanoic acid for my derivatization?
A4: Yes, you can use either enantiomer, as long as it is enantiomerically pure. The choice of (R)- or (S)-MPA will determine the elution order of the resulting diastereomers in HPLC or the specific chemical shift differences observed in NMR.[7] For assigning absolute configuration using NMR (a modified Mosher's method), it is often beneficial to prepare derivatives from both (R)- and (S)-MPA to compare the resulting spectra.[5]
Q5: How can I confirm that the derivatization is complete?
A5: You can monitor the reaction progress using thin-layer chromatography (TLC) or by taking aliquots at various time points and analyzing them by HPLC or NMR. The reaction is considered complete when the peak(s) corresponding to the starting analyte are no longer observed, and the peak areas of the diastereomeric products do not increase further over time.
Experimental Protocols
Protocol: Derivatization of a Chiral Secondary Alcohol with (R)-2-Methoxypropanoic Acid using Oxalyl Chloride Activation
This protocol provides a general guideline for the derivatization of a chiral secondary alcohol. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Materials:
-
(R)-2-Methoxypropanoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270)
-
Chiral secondary alcohol sample
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Activation of (R)-2-Methoxypropanoic Acid:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-Methoxypropanoic acid (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Add one drop of anhydrous DMF as a catalyst.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (R)-2-methoxypropanoyl chloride.
-
-
Derivatization Reaction:
-
Dissolve the chiral secondary alcohol (1.0 equivalent) in anhydrous DCM in a separate dry flask under an inert atmosphere.
-
Add anhydrous pyridine (2.0 equivalents) to the alcohol solution.
-
Cool the solution to 0°C.
-
Dissolve the crude (R)-2-methoxypropanoyl chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the stirred alcohol/pyridine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting alcohol.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude diastereomeric ester mixture.
-
-
Analysis:
-
Purify the crude product by flash column chromatography if necessary.
-
Analyze the product by HPLC using an achiral column (e.g., C18) to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.
-
Analyze by ¹H and ¹⁹F NMR (if applicable, though MPA does not contain fluorine like Mosher's acid) to determine the enantiomeric excess and assign the absolute configuration.
-
Visualizations
Caption: Workflow for chiral derivatization with this compound.
Caption: Troubleshooting decision tree for incomplete derivatization.
References
- 1. unitedchem.com [unitedchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Peak Resolution of 2-Methoxypropanoic Acid Diastereomers in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Methoxypropanoic acid diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during method development and offers systematic solutions to improve peak resolution.
Q1: My chromatogram shows co-eluting or poorly resolved peaks for this compound diastereomers. Where do I start?
A: Achieving baseline separation for diastereomers requires a systematic approach. The first step is to ensure your system is performing optimally before modifying chromatographic parameters. Start by verifying system suitability (e.g., pressure fluctuation, detector noise) and column health. If the system is sound, proceed with method optimization, focusing on the mobile phase, stationary phase, and temperature.
The following workflow provides a step-by-step process for troubleshooting poor resolution.
Q2: I've adjusted the mobile phase strength (the ratio of hexane (B92381) to alcohol), but the resolution is still poor. What's the next step?
A: If changing the solvent strength is ineffective, the next step is to alter the selectivity of your mobile phase. For an acidic compound like this compound, this is most effectively done by adding a small amount of an acidic modifier.[1][2][3]
The primary role of the acid is to suppress the ionization of the analyte's carboxylic acid group.[4] When the analyte is in its neutral form, it interacts more consistently with the chiral stationary phase, leading to sharper peaks and often better resolution. Trifluoroacetic acid (TFA), acetic acid, and formic acid are common choices.[1][3]
Table 1: Effect of Mobile Phase Additive on Peak Resolution
| Mobile Phase Composition (Hexane:IPA) | Additive (0.1% v/v) | Resolution (Rs) | Tailing Factor (Tf) | Notes |
|---|---|---|---|---|
| 90:10 | None | 0.85 | 1.8 | Poor resolution, significant tailing. |
| 90:10 | Acetic Acid | 1.45 | 1.2 | Improved resolution, reduced tailing. |
| 90:10 | Trifluoroacetic Acid (TFA) | 1.90 | 1.1 | Baseline resolution, good peak symmetry. |
| 90:10 | Formic Acid | 1.65 | 1.1 | Good resolution and symmetry. |
Data is illustrative and may vary based on the specific column and system.
Q3: Changing the mobile phase isn't enough. Should I consider a different column?
A: Absolutely. The choice of the chiral stationary phase (CSP) is the most critical factor in a chiral separation.[1] If mobile phase optimization does not yield the desired resolution, screening different types of CSPs is the logical next step. For chiral acids, polysaccharide-based and anion-exchange CSPs are excellent candidates.[5]
-
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are versatile and widely used for a broad range of compounds, including acids.[1] They can often be used in normal-phase, reversed-phase, and polar organic modes.
-
Anion-exchange CSPs: Columns like CHIRALPAK® QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds and can provide very high selectivity.[5][6][7]
Table 2: Comparison of Chiral Stationary Phases (CSPs)
| CSP Type | Column Example | Typical Mobile Phase | Resolution (Rs) | Selectivity (α) |
|---|---|---|---|---|
| Cellulose Carbamate | Chiralcel® OD-H | Hexane:IPA + 0.1% TFA | 1.6 | 1.15 |
| Amylose Carbamate | Chiralpak® AD-H | Hexane:IPA + 0.1% TFA | 2.1 | 1.25 |
| Pirkle-Type | Whelk-O® 1 | Hexane:IPA:Acetic Acid | 1.4 | 1.12 |
| Quinine-based Anion Exchanger | CHIRALPAK® QN-AX | Methanol/Acetonitrile + Additives | 2.5 | 1.35 |
Data is illustrative. Performance is highly dependent on the specific analyte and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for separating this compound diastereomers?
A: A good starting point is to use a standard polysaccharide-based chiral column with a normal-phase mobile phase. This approach is robust and has a high probability of success. A detailed screening protocol is provided below.
Q2: How does temperature affect the separation of these diastereomers?
A: Temperature influences the thermodynamics of the interaction between the analyte and the CSP. Generally, lower column temperatures increase the stability of the transient diastereomeric complexes, leading to enhanced selectivity and better resolution.[1] However, this also typically increases retention times and solvent viscosity. It is recommended to start at ambient temperature (e.g., 25 °C) and then investigate lower temperatures if resolution needs to be improved.
Table 3: Impact of Column Temperature on Separation
| Temperature (°C) | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (Rs) |
|---|---|---|---|
| 40 | 6.2 | 6.7 | 1.3 |
| 25 | 8.5 | 9.4 | 1.8 |
| 15 | 12.1 | 13.8 | 2.2 |
Conditions: Chiralpak® AD-H column; Mobile Phase: Hexane:IPA (90:10) + 0.1% TFA; Flow Rate: 1.0 mL/min.
Q3: Should I use normal-phase or reversed-phase chromatography?
A: The choice depends on the CSP and the analyte's properties.
-
Normal Phase (NP): Uses a non-polar mobile phase like hexane with a polar modifier (e.g., isopropanol, ethanol). NP is often the first choice for polysaccharide CSPs as it can offer superior selectivity for many compounds.[1]
-
Reversed Phase (RP): Uses a polar mobile phase, such as water/acetonitrile or water/methanol. RP is necessary if your sample is not soluble in NP solvents. Many modern immobilized polysaccharide CSPs are robust enough for use in RP mode.
For this compound, normal phase chromatography is generally the preferred starting point due to the potential for higher selectivity.
Q4: When is derivatization a necessary strategy?
A: Derivatization is an indirect approach that should be considered when direct separation on a chiral stationary phase fails or is not sufficiently robust.[8] The process involves reacting the this compound with an enantiomerically pure chiral derivatizing agent.[9] This reaction converts the pair of diastereomers into two new, covalently bonded diastereomers that have larger structural differences and can often be separated on a standard, non-chiral (achiral) HPLC column, like a C18.[8][10] This is an advanced technique, as it adds extra steps to sample preparation and requires careful selection of the derivatizing reagent.[8]
Experimental Protocols
Protocol 1: Screening Method for Chiral Separation
This protocol outlines a standard procedure for initial screening to find suitable separation conditions for this compound diastereomers.
1. Instrumentation and Columns
-
HPLC system with a UV detector.
-
Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
2. Materials and Reagents
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), analytical grade
-
Sample of this compound diastereomeric mixture
3. Mobile Phase Preparation
-
Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Add TFA to the final mixture to a concentration of 0.1% (v/v). For example, add 1 mL of TFA to 999 mL of the Hexane/IPA mixture.
-
Degas the mobile phase by sonication or vacuum filtration.
4. Sample Preparation
-
Prepare a stock solution of the this compound sample at 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm (Carboxylic acids have low UV absorbance, requiring detection at lower wavelengths)
-
Run Time: 30 minutes or until both peaks have eluted
6. Procedure
-
Equilibrate the first column (e.g., Chiralpak® AD-H) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and run the analysis.
-
Evaluate the resulting chromatogram for separation. Calculate the resolution (Rs) and selectivity (α).
-
If separation is inadequate, repeat the process with the second column (Chiralcel® OD-H).
-
Based on the best initial result, proceed to optimize the mobile phase composition (e.g., vary the %IPA from 5% to 20%) and temperature to maximize resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
Technical Support Center: Synthesis of 2-Methoxypropanoic Acid
Welcome to the technical support center for the synthesis of 2-methoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with a methoxide (B1231860) source, such as sodium methoxide, in a polar aprotic solvent like methanol (B129727).[1]
Q2: I am observing a significant amount of an impurity in my reaction mixture. What is the most likely side product?
A2: The primary and most common side product in the synthesis of this compound via the Williamson ether synthesis is acrylic acid (prop-2-enoic acid).[1][2] This is formed through a competing E2 elimination reaction.[1][2][3]
Q3: Why is the E2 elimination reaction a major issue in this synthesis?
A3: The E2 elimination is a competing pathway to the desired SN2 (substitution) reaction. Several factors contribute to its prevalence in this specific synthesis:
-
Substrate: The starting material, 2-bromopropanoic acid, is a secondary alkyl halide. Secondary alkyl halides are known to undergo both SN2 and E2 reactions.[2][4]
-
Base/Nucleophile: Sodium methoxide is a strong base and a good nucleophile. Strong bases favor the E2 elimination pathway.[5][6]
Q4: Are there any other potential side reactions I should be aware of?
A4: While E2 elimination is the most significant side reaction, other possibilities, though less common, include:
-
Hydrolysis: If water is present in the reaction mixture or during workup, the starting material (2-bromopropanoic acid) or the product (this compound) could potentially undergo hydrolysis to form lactic acid.
-
Reactions involving the carboxylate group: While the primary reaction occurs at the carbon-bromine bond, under certain conditions, the carboxylate group could potentially undergo side reactions, although this is less frequently reported for this specific synthesis.
Troubleshooting Guide: Minimizing Side Reactions
This guide provides troubleshooting strategies for common problems encountered during the synthesis of this compound, with a focus on minimizing the formation of the acrylic acid byproduct.
Problem 1: High Levels of Acrylic Acid Impurity Detected
Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution.
Solutions:
-
Temperature Control: Higher temperatures generally favor elimination reactions.[1] Maintaining a lower reaction temperature is crucial for minimizing the formation of acrylic acid.
-
Base Addition: The rate and method of adding the sodium methoxide solution can influence the local concentration of the base. Slow, dropwise addition of the methoxide solution to the 2-bromopropanoic acid solution can help to keep the base concentration low at any given moment, thereby favoring the SN2 reaction.
-
Solvent Choice: The reaction is typically performed in methanol, which is the conjugate acid of the methoxide base. Using a polar aprotic solvent can help to solvate the cation of the base, making the alkoxide more nucleophilic and potentially favoring the SN2 pathway.
Problem 2: Low Yield of this compound
Cause: In addition to the formation of side products, low yields can result from incomplete reaction or loss of product during workup.
Solutions:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Moisture Control: Ensure all reagents and glassware are dry. The presence of water can lead to hydrolysis of the starting material and product, as well as react with the sodium methoxide.
-
Workup Procedure: The acidification step during workup is critical for protonating the carboxylate salt of the product to the free carboxylic acid, allowing for its extraction into an organic solvent. Ensure the pH is sufficiently acidic (typically pH 1-2) for complete protonation.
Data Presentation
The following table summarizes the expected outcomes of the synthesis under different hypothetical conditions, illustrating the competition between the desired SN2 reaction and the E2 elimination side reaction.
| Parameter | Condition 1: Standard | Condition 2: Optimized (Low Temp) |
| Temperature | 50-60 °C | 0-10 °C |
| Base Addition | Rapid Addition | Slow, Dropwise Addition |
| Expected Yield (this compound) | 75-85% | >95% |
| Expected Byproduct (Acrylic acid) | 10-20% | <5% |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound with Minimized Side Reactions
This protocol is designed to favor the SN2 pathway and minimize the formation of acrylic acid.
Materials:
-
2-bromopropanoic acid
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous methanol
-
1 M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromopropanoic acid in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sodium methoxide solution dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Remove the solvent under reduced pressure.
-
To the residue, add 1 M hydrochloric acid until the pH is approximately 1-2.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Analytical Protocol: HPLC Method for Monitoring Reaction Progress and Impurity Profiling
This HPLC method can be used to separate and quantify this compound and the primary impurity, acrylic acid.[7][8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid to suppress ionization.[7][8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Retention Times: Acrylic acid will typically have a shorter retention time than the more substituted this compound.
Visualizations
Reaction Pathway Diagram
Caption: Main reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. halides - Comparing between SN2 and E2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. osha.gov [osha.gov]
- 8. Acrylic acid | SIELC Technologies [sielc.com]
- 9. Analytical Method [keikaventures.com]
Technical Support Center: Purification of Reaction Mixtures Containing 2-Methoxypropanoic Acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of excess 2-Methoxypropanoic acid from reaction mixtures. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative summary of common purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most straightforward method to remove a large amount of excess this compound from my reaction mixture?
A1: For significant quantities of this compound, liquid-liquid extraction using a mild aqueous base is typically the most efficient initial purification step. This method leverages the acidic nature of the carboxylic acid to convert it into a water-soluble salt, which can then be separated from the non-acidic and neutral components of your reaction mixture that remain in the organic phase.[1][2]
Q2: My desired product is sensitive to strong bases. What are my options for extraction?
A2: If your product is base-sensitive, you can use a weak inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the extraction.[1] These bases are generally sufficient to deprotonate the carboxylic acid without causing degradation of sensitive functional groups in your target molecule. Always perform a small-scale pilot extraction to confirm the stability of your compound.
Q3: After basic extraction, I am struggling to recover my product from the organic layer. What could be the issue?
A3: This could be due to a few factors:
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), or gently swirling the mixture instead of shaking it.[3]
-
Product Solubility: Your product might have some solubility in the aqueous phase. To minimize this, you can perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume.
-
Incorrect pH: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the this compound. The pH should ideally be at least two units above the pKa of the acid.[4]
Q4: I have a small amount of this compound remaining after extraction. How can I remove these trace amounts?
A4: For removing trace acidic impurities, flash column chromatography is a highly effective method.[5][6] Using a silica (B1680970) gel stationary phase, the more polar this compound will have a stronger interaction and elute more slowly than less polar products. You may need to add a small amount of a modifying agent, like triethylamine, to the eluent to prevent tailing of the acidic compound.
Q5: My product and this compound have very similar polarities. What is the best purification strategy in this case?
A5: When polarities are similar, a multi-step purification approach is often necessary.
-
Start with an acid-base extraction to remove the bulk of the this compound.
-
Follow this with flash column chromatography . You may need to screen several solvent systems to achieve optimal separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
-
If the product is a solid, recrystallization can be a final polishing step to achieve high purity.[7][8]
Q6: Can I use distillation to remove this compound?
A6: Fractional distillation can be a viable option if there is a significant difference in the boiling points of your desired product and this compound (boiling point ~105-108 °C at 25 Torr).[9][10] This method is most suitable when both your product and the acid are thermally stable.
Comparison of Purification Methods
The following table summarizes the key aspects of different methods for removing excess this compound.
| Method | Principle | Best For | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Acid-base chemistry to partition the acid into an aqueous phase.[2] | Removing large quantities of the acid. | Fast, scalable, and cost-effective for bulk removal.[1] | May not remove trace amounts, risk of emulsion formation.[3] |
| Flash Column Chromatography | Differential adsorption of components onto a solid stationary phase.[5][6] | Removing trace to moderate amounts of the acid, separating compounds with different polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[7][8] | Final purification of solid products to achieve high purity. | Can yield very pure crystalline products. | Only applicable to solid compounds, potential for product loss in the mother liquor. |
| Fractional Distillation | Separation based on differences in boiling points.[10][11] | Separating thermally stable liquids with significantly different boiling points. | Can be effective for large-scale purifications. | Requires a significant boiling point difference, not suitable for thermally sensitive compounds. |
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Bulk Removal
Objective: To remove the majority of excess this compound from a reaction mixture.
Materials:
-
Reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Wash the organic layer with deionized water to remove any remaining bicarbonate solution.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography for Trace Removal
Objective: To remove trace amounts of this compound and separate the desired product.
Materials:
-
Crude product from the initial workup.
-
Silica gel (for flash chromatography).
-
A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Chromatography column.
-
Collection tubes.
-
TLC plates and chamber.
-
UV lamp for visualization (if applicable).
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your desired product and this compound. The ideal Rf value for your product is typically between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen solvent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Workflow and Decision Making
The selection of an appropriate purification method depends on several factors, including the scale of the reaction, the properties of the desired product, and the level of purity required. The following diagram illustrates a general workflow for deciding on a purification strategy.
Caption: Decision workflow for removing excess this compound.
References
- 1. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 2. vernier.com [vernier.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Purification [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. byjus.com [byjus.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. energyeducation.ca [energyeducation.ca]
Technical Support Center: Optimizing Esterification of 2-Methoxypropanoic Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-methoxypropanoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound in a question-and-answer format.
Question 1: Why is the yield of my esterification reaction consistently low?
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Several factors can be optimized to drive the equilibrium towards the product side:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time.
-
Water Presence: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[2][3][4]
-
Solution: Use a Dean-Stark apparatus to remove water azeotropically, or employ a drying agent like molecular sieves.[5]
-
-
Insufficient Reactant: According to Le Chatelier's principle, using a large excess of one reactant (usually the alcohol, as it can also serve as the solvent) will push the equilibrium towards the ester product.[2][6]
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[1] Conversely, excessively high temperatures can lead to side reactions.
-
Insufficient Catalyst: The concentration of the acid catalyst might be too low to effectively protonate the carboxylic acid.[1]
Question 2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?
Answer: Side reactions can compete with the desired esterification, reducing the yield and complicating purification.
-
Ether Cleavage: The methoxy (B1213986) group on this compound could potentially be cleaved under harsh acidic conditions, especially at high temperatures, leading to the formation of lactic acid derivatives.
-
Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Consider using a milder catalyst, like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.
-
-
Dehydration of Alcohol: With sensitive alcohols, particularly tertiary alcohols, dehydration to form alkenes can be a significant side reaction.
-
Solution: Employ moderate reaction temperatures and a less acidic catalyst.
-
-
Self-Condensation: At high temperatures, carboxylic acids can undergo self-condensation to form anhydrides, though this is less common under standard esterification conditions.
Question 3: How can I effectively monitor the progress of the reaction?
Answer: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective method to monitor the disappearance of the starting materials (this compound and the alcohol) and the appearance of the ester product.[1]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the conversion of the limiting reagent and the formation of the product over time.
Question 4: The purification of my final ester product is challenging. What are the recommended purification methods?
Answer: The purification strategy will depend on the properties of the resulting ester.
-
Aqueous Workup: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent. Washing with a saturated sodium bicarbonate solution will neutralize the acid catalyst and remove any unreacted carboxylic acid.[6] Subsequent washes with water and brine will remove water-soluble impurities.
-
Distillation: If the ester is volatile and thermally stable, distillation can be an effective purification method.
-
Column Chromatography: For non-volatile esters or to remove closely related impurities, column chromatography on silica (B1680970) gel is a common and effective technique.[5]
-
Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can provide a high-purity product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the esterification of this compound?
A1: The most common catalysts for Fischer esterification are strong Brønsted acids.[1] These include:
-
p-Toluenesulfonic acid (p-TsOH)[6]
-
Dry hydrogen chloride (HCl) gas[1][4] Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can also be used and offer the advantage of easier separation from the reaction mixture.[7]
Q2: What is the general mechanism for the Fischer esterification of this compound?
A2: The Fischer esterification is a nucleophilic acyl substitution reaction. The key steps are:[1][2]
-
Protonation of the carbonyl oxygen of the this compound by the acid catalyst.
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.
-
Elimination of water as a leaving group.
-
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
Q3: Can I perform this esterification without a solvent?
A3: Yes, the reaction can be carried out without a solvent, particularly when a large excess of the alcohol is used. In this case, the alcohol serves as both a reactant and the solvent.[1]
Q4: Are there alternative methods to Fischer esterification for synthesizing these esters?
A4: Yes, other methods can be employed, especially for sensitive substrates or to avoid the formation of water. These include:
-
Reaction with Acyl Chlorides: Converting the carboxylic acid to its corresponding acyl chloride followed by reaction with the alcohol. This reaction is typically faster and not reversible.[4]
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form the ester under mild conditions.[5]
Data Presentation
Disclaimer: The following data is for the esterification of propanoic acid, a close structural analog of this compound. These values should be considered a starting point for the optimization of your specific reaction.
Table 1: Effect of Temperature on the Conversion of Propanoic Acid to n-Propyl Propanoate
| Temperature (°C) | Reaction Time (min) | Conversion (%) |
| 35 | 210 | 83.7 |
| 45 | 210 | - |
| 55 | 210 | - |
| 65 | 210 | 96.9 |
Conditions: Molar ratio of propanoic acid/1-propanol/H₂SO₄ was 1/10/0.20.[8]
Table 2: Effect of Alcohol Structure on the Conversion of Propanoic Acid
| Alcohol | Reaction Time (min) | Conversion (%) |
| Ethanol | 210 | ~85 |
| 1-Propanol | 210 | ~90 |
| 2-Propanol | 210 | ~65 |
| 1-Butanol | 210 | ~95 |
Conditions: Molar ratio of acid/alcohol/H₂SO₄ was 1/10/0.20 at 45°C.[8]
Table 3: Effect of Molar Ratio of 1-Propanol to Propanoic Acid on Reaction Rate
| Acid/Alcohol Molar Ratio | Relative Reaction Rate |
| 1/2.5 | Slower |
| 1/5 | Moderate |
| 1/10 | Faster |
Conditions: Molar ratio of acid/H₂SO₄ was 1/0.20 at 45°C.[8]
Experimental Protocols
General Protocol for Fischer Esterification of this compound
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.5 - 10 eq)
-
Acid catalyst (e.g., concentrated H₂SO₄, 0.05 - 0.20 eq)
-
Anhydrous organic solvent (e.g., toluene, if not using excess alcohol as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add this compound and the alcohol (and solvent, if applicable).
-
Begin stirring the mixture.
-
Slowly and carefully add the acid catalyst to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 2-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification:
-
Purify the crude ester by distillation, column chromatography, or recrystallization as appropriate.
-
Visualizations
References
troubleshooting baseline noise in HPLC analysis of 2-Methoxypropanoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with baseline noise during the HPLC analysis of 2-Methoxypropanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
High baseline noise can obscure peaks of interest, leading to inaccurate quantification and poor sensitivity.[1] Baseline noise is characterized by short-term, irregular fluctuations in the chromatogram.[1] It is distinct from baseline drift, which is a gradual, long-term shift.[1] The following sections address common causes and solutions for baseline noise.
Q1: Where should I start troubleshooting baseline noise?
A systematic approach is crucial for efficiently identifying the source of baseline noise. Begin with the most common and easily correctable issues, such as problems with the mobile phase, before moving to more complex hardware troubleshooting.[2][3]
The following diagram outlines a logical workflow for troubleshooting baseline noise.
Caption: A step-by-step workflow for troubleshooting HPLC baseline noise.
Q2: How does the mobile phase contribute to baseline noise?
The mobile phase is one of the most common sources of baseline noise.[1] Several factors can be responsible:
-
Dissolved Gases: Air bubbles in the mobile phase can enter the detector cell, causing spikes and noise.[4][5] Thoroughly degassing the mobile phase using an inline degasser, helium sparging, or sonication is crucial.[1][2]
-
Contamination: Using low-purity solvents, salts, or additives can introduce impurities that create a noisy or drifting baseline.[3][6] Always use HPLC-grade reagents.[2]
-
Improper Mixing or Immiscibility: If solvents are not mixed properly or are immiscible, the inconsistent composition delivered by the pump will lead to baseline fluctuations.[3][4] Premixing solvents by hand can sometimes resolve this.[2]
-
Degradation: Some mobile phase additives, like Trifluoroacetic Acid (TFA), can degrade over time, increasing UV absorbance and causing baseline drift or noise.[6] It is recommended to prepare fresh mobile phase daily.[3]
Q3: How does mobile phase pH affect the analysis of this compound?
For ionizable analytes like this compound, mobile phase pH is a critical parameter that affects retention time, peak shape, and selectivity.[7][8]
-
Analyte Ionization: this compound is a carboxylic acid. At a pH above its pKa, it will be ionized (negatively charged). In its ionized form, it is more polar and will have very little retention on a non-polar reversed-phase column (like a C18), eluting very early.[8][9]
-
Ion Suppression: To achieve good retention and a sharp peak shape, the ionization of the acid should be suppressed. This is achieved by setting the mobile phase pH at least 1.5-2 units below the pKa of the analyte.[9][10] In its neutral (un-ionized) form, the molecule is less polar and interacts more strongly with the C18 stationary phase, leading to longer retention.[8]
-
pH Stability: Small fluctuations in pH near the analyte's pKa can cause significant shifts in retention time and can lead to peak splitting or tailing.[11] Therefore, using a buffer is essential to maintain a stable pH throughout the analysis.[12][13]
The diagram below illustrates this relationship.
Caption: Effect of mobile phase pH on the ionization and retention of an acidic analyte.
Q4: What hardware components can cause baseline noise?
If the mobile phase has been ruled out, the noise is likely originating from the HPLC system hardware.[2]
-
Pump: Worn pump seals, pistons, or malfunctioning check valves can cause pressure fluctuations and an unstable, often pulsing, baseline.[1][4] Regular pump maintenance is key to avoiding these issues.[1] A pulse damper can also help stabilize the baseline.[2]
-
Detector:
-
Contaminated Flow Cell: Residue from previous samples can build up in the flow cell, causing noise.[3][4] Flushing the cell with a strong solvent like methanol or isopropanol (B130326) can help.[2]
-
Air Bubbles: Bubbles trapped in the flow cell will cause significant noise and spikes.[3][5] Purging the detector or installing a back-pressure regulator after the cell can resolve this.[3]
-
Failing Lamp: An old or failing UV detector lamp can have low energy, resulting in a noisy baseline.[3][4] Most systems track lamp usage hours, indicating when a replacement is needed.
-
-
Leaks: Leaks anywhere in the system can introduce air and cause pressure fluctuations, leading to noise.[2][4] A common sign of a leak, especially with buffered mobile phases, is the buildup of salt crystals around fittings.[2]
Data & Protocols
Table 1: Common Buffers for Reversed-Phase HPLC
Choosing a buffer with a pKa close to the desired mobile phase pH is critical for effective pH control.[13] For analyzing this compound (an acid), a mobile phase pH of ~2.5-3.5 is often a good starting point.
| Buffer System | Recommended pH Range | MS Compatibility | Notes |
| Phosphate Buffer | 2.0 – 7.0 | No | Provides high buffering capacity but is not volatile and can damage a mass spectrometer.[11] |
| Formic Acid / Ammonium Formate | 2.0 – 4.5 | Yes | Volatile and widely used for LC-MS applications.[11][14] |
| Acetic Acid / Ammonium Acetate | 3.8 – 5.8 | Yes | Volatile buffer suitable for weak acids and bases in LC-MS.[11][14] |
| Trifluoroacetic Acid (TFA) | ~2.0 | Yes (Causes Ion Suppression) | A strong acid modifier, not a true buffer. Can cause ion suppression in MS.[6] |
Experimental Protocol: Analysis of this compound
This protocol provides a starting point for method development. Optimization may be required based on your specific instrument and sample matrix.
1. Objective: To quantify this compound using reversed-phase HPLC with UV detection.
2. Materials & Equipment:
-
HPLC system with UV/PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (LC-MS grade)
-
This compound reference standard
-
Sample diluent: Mobile Phase A
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-17 min: 5% B (Equilibration)
-
4. Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the sample diluent.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute samples to fall within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.
The general workflow for this experiment is visualized below.
Caption: Standard experimental workflow for an HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phenomenex.com [phenomenex.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing racemization during derivatization with 2-Methoxypropanoic acid
Welcome to the technical support center for preventing racemization during derivatization with 2-Methoxypropanoic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to ensure the stereochemical integrity of your analytes during analysis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during derivatization with this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] When using a chiral derivatizing agent (CDA) like this compound, the goal is to convert a mixture of analyte enantiomers into a mixture of diastereomers.[2] The ratio of these newly formed diastereomers is then measured to determine the original sample's enantiomeric excess (ee). If either the analyte or the this compound itself racemizes during the reaction, the final diastereomeric ratio will not accurately reflect the initial enantiomeric ratio, leading to a significant underestimation of the sample's optical purity.[3]
Q2: What is the primary chemical mechanism that causes racemization during the derivatization reaction?
A2: The most common mechanism for racemization during the formation of an amide or ester bond is through the formation of a planar, achiral intermediate.[3] The process begins when the carboxylic acid group of this compound is "activated" by a coupling reagent. This activation increases the acidity of the proton on the alpha-carbon (the chiral center). If a base is present, it can abstract this acidic proton, forming a planar enolate intermediate. This intermediate loses its stereochemical information. Subsequent protonation can occur from either face of the planar molecule with roughly equal probability, resulting in a mixture of both (R) and (S) enantiomers of the acid.[3]
Caption: Mechanism of racemization via an achiral enolate intermediate.
Q3: Which coupling reagents are best for minimizing racemization?
A3: The choice of coupling reagent is critical. Reagents are generally classified as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts.[3]
-
Carbodiimides (e.g., DCC, DIC): These are effective but can lead to significant racemization if used alone because their intermediate is highly reactive and susceptible to enolization.[3][4] They should always be used with an additive like HOBt or Oxyma.[4]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): Aminium/uronium (HATU, HBTU) and phosphonium (PyBOP) salts are generally safer choices.[5] They are designed for rapid and efficient coupling, which outcompetes the rate of racemization.[5][6] HATU is often considered a highly efficient reagent for coupling sterically hindered molecules with low racemization.[5]
Q4: What is the function of additives like HOBt and Oxyma?
A4: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential racemization suppressants, particularly when using carbodiimide (B86325) coupling reagents.[7] They work by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide. This reaction forms a more stable, but still reactive, active ester. This new intermediate is less prone to racemization and provides a faster pathway for the desired ester or amide formation.[3][4]
Caption: Additives provide a faster, non-racemizing reaction pathway.
Q5: Which type of base should be used for the derivatization reaction?
A5: The choice and amount of base can significantly impact racemization.[5] Strong or sterically unhindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) can easily abstract the alpha-proton, promoting enolization and racemization.[5] It is highly recommended to use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5] Furthermore, only the minimum amount of base necessary to facilitate the reaction should be used.[4]
Troubleshooting Guide
Problem: My analytical results (e.g., from chiral HPLC or NMR) show a lower than expected enantiomeric excess (ee%), and I suspect racemization occurred during the derivatization step.
This guide provides a logical workflow to identify and mitigate the source of racemization.
Caption: Troubleshooting workflow for unexpected racemization.
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Racemization Risk | Recommendations |
| Carbodiimides | DCC, DIC, EDC | High (if used alone) | Must be used with an additive like HOBt or Oxyma to suppress racemization.[4][8] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Low | Highly efficient and recommended for sensitive substrates. HATU is particularly effective.[5][6] |
| Phosphonium Salts | PyBOP, BOP | Low | Generally considered safe in terms of racemization; a good alternative to aminium salts.[3][5] |
Table 2: Influence of Reaction Parameters on Racemization
| Parameter | Condition Promoting Racemization | Recommended Condition to Minimize Racemization |
| Temperature | Elevated temperatures (Room temp. or higher) | Low temperatures (e.g., 0°C).[4][5] |
| Base | Strong, unhindered bases (e.g., DIEA, TEA) | Weak, sterically hindered bases (e.g., NMM, collidine).[5] |
| Solvent | Polar aprotic solvents (e.g., DMF) | Less polar solvents (e.g., DCM), if solubility allows.[4] |
| Activation Time | Prolonged pre-activation of the acid | Use in-situ activation or keep pre-activation time to a minimum (1-5 minutes).[4][5] |
Experimental Protocols
Protocol: General Procedure for Derivatization to Minimize Racemization
This protocol provides a general methodology for forming an ester or amide bond between an analyte (chiral alcohol or amine) and this compound using conditions designed to suppress racemization.
Materials:
-
Analyte (chiral alcohol or amine)
-
(R)- or (S)-2-Methoxypropanoic acid (1.0 - 1.2 equivalents)
-
Coupling Reagent (e.g., HATU, 1.1 eq.)
-
Weak Base (e.g., N-methylmorpholine (NMM), 1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the analyte (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice-water bath.[4]
-
Base Addition: Add the weak base (e.g., NMM, 1.5 eq) to the cooled solution and stir for 2 minutes.
-
Activation & Coupling: Add the coupling reagent (e.g., HATU, 1.1 eq) to the reaction mixture in one portion.[3]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude diastereomeric product by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the diastereomeric ratio of the purified product using a suitable analytical method, such as ¹H-NMR, ¹⁹F-NMR (if applicable), or chiral/achiral HPLC, to calculate the enantiomeric excess of the original analyte.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Addressing Peak Tailing for 2-Methoxypropanoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of 2-methoxypropanoic acid and its derivatives.
Troubleshooting Guide
Q1: What are the primary causes of peak tailing for this compound derivatives?
Peak tailing for acidic compounds like this compound derivatives in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The most common cause is the interaction of the acidic analyte with residual silanol (B1196071) groups on the silica-based column packing material.[1] At a mid-range pH, these silanol groups can be ionized and interact with the polar carboxylic acid group of the analyte, leading to a secondary retention mechanism that results in a tailed peak.[2]
Other contributing factors can include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can result in the co-existence of both ionized and un-ionized forms, causing peak broadening and tailing.[4]
-
Insufficient Buffering: An inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.
-
Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the sample flow path and cause peak distortion.[2]
-
Extra-column Effects: Excessive volume in tubing and connections outside of the column can lead to band broadening and tailing.[5]
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4]
Q2: How can I systematically troubleshoot peak tailing?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process:
Q3: What is the first thing I should check if I observe peak tailing?
First, observe if all peaks in the chromatogram are tailing or only the peak for your this compound derivative. If all peaks are tailing, the issue is likely systemic, such as a physical problem with the column (a void or blockage) or excessive extra-column volume.[6] If only the analyte peak is tailing, the cause is more likely a chemical interaction between the analyte and the stationary phase.[6]
Q4: How does mobile phase pH affect peak shape, and what is the optimal range for this compound derivatives?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like carboxylic acids.[7] To minimize peak tailing, the mobile phase pH should be adjusted to suppress the ionization of both the this compound derivative and the residual silanol groups on the column.[1] This is typically achieved by setting the pH at least 2 units below the pKa of the analyte.[8] For most carboxylic acids, a pH in the range of 2.5 to 3.5 is effective.[2] Using an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) at a concentration of 0.1% is common practice.[1][8]
Q5: What role does the buffer in the mobile phase play in preventing peak tailing?
A buffer is used to maintain a constant pH of the mobile phase, which is crucial for reproducible retention times and good peak shapes of ionizable compounds.[9] Insufficient buffer capacity can lead to localized pH changes as the sample passes through the column, causing the analyte to exist in both ionized and non-ionized forms, resulting in peak tailing or splitting. A buffer concentration of 10-50 mM is generally recommended to provide adequate pH control.[2]
Q6: Which HPLC column should I choose to minimize peak tailing for this compound derivatives?
The choice of column is critical for achieving symmetrical peaks. For acidic compounds prone to tailing, consider the following:
-
End-capped C18 or C8 columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[4][6]
-
High-purity silica (B1680970) columns: Modern columns are made with high-purity silica that has a lower concentration of acidic silanol groups and metal contaminants, leading to improved peak shapes for basic and acidic compounds.[1]
-
Columns with alternative stationary phases: For very polar acidic compounds that are poorly retained on traditional C18 columns, a polar-embedded or a hydrophilic interaction chromatography (HILIC) column might be a better choice.[2]
Q7: Can my sample preparation or injection solvent cause peak tailing?
Yes, the sample solvent can significantly impact peak shape.[4] If the sample is dissolved in a solvent that is much stronger (e.g., higher organic content) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[4] Whenever possible, dissolve the sample in the initial mobile phase.[10] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[3]
For complex matrices, proper sample preparation is essential to remove interferences that can cause peak tailing.[11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample before injection.[12]
Q8: How do I know if I am overloading my column?
Column overload occurs when the amount of sample injected exceeds the capacity of the column.[3] A key indicator of column overload is when peak tailing worsens as the sample concentration increases.[4] To check for overload, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[13]
Q9: Could there be an issue with my HPLC system itself?
Yes, problems with the HPLC system can lead to peak tailing that affects all peaks in a chromatogram. Common culprits include:
-
Extra-column dead volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[5]
-
Leaking fittings: A loose fitting can also introduce dead volume and distort peak shapes.
-
Column inlet frit blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to a distorted flow path.[2] Using a guard column and filtering your samples and mobile phases can help prevent this.[14]
-
Column void: A void at the head of the column can be caused by pressure shocks or dissolution of the silica bed at high pH.[4] This will disrupt the packing and lead to poor peak shape.
Quantitative Data Summary
The following tables provide illustrative data on how different chromatographic parameters can affect the peak shape of acidic compounds.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Model Carboxylic Acid (Benzoic Acid)
| Mobile Phase pH | Tailing Factor (Tf) | Retention Time (min) |
| 2.2 | 1.2 | 7.8 |
| 4.7 (near pKa) | 1.1 | 5.0 |
| 7.0 | 1.3 | 1.7 |
| Data adapted from a study on sodium benzoate, demonstrating that while tailing is present across the pH range, retention is significantly affected by the ionization state. |
Table 2: Influence of Buffer Concentration on Tailing Factor
| Buffer Concentration | Tailing Factor (Tf) |
| 5 mM | 1.8 |
| 10 mM | 1.5 |
| 20 mM | 1.2 |
| 50 mM | 1.1 |
| Illustrative data showing that increasing buffer concentration can improve peak symmetry by maintaining a stable pH and masking silanol interactions.[4][15] |
Table 3: Comparison of Different C18 Columns for the Analysis of a Polar Acidic Compound
| Column Type | Stationary Phase | Tailing Factor (Tf) |
| Standard C18 | Traditional, not fully end-capped | 2.1 |
| End-capped C18 | High-purity, fully end-capped | 1.2 |
| Polar-embedded C18 | C18 with an embedded polar group | 1.1 |
| Representative data illustrating the impact of column chemistry on the peak shape of a polar acidic analyte. Modern, end-capped and polar-embedded columns generally provide better peak symmetry.[2][16] |
Detailed Experimental Protocols
Protocol 1: General Screening Method for this compound Derivatives
This protocol provides a starting point for the analysis of this compound derivatives using reversed-phase HPLC.
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (or as appropriate for the derivative)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90% A, 10% B) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]
Protocol 2: Optimizing Mobile Phase pH to Reduce Peak Tailing
This protocol describes a systematic approach to optimizing the mobile phase pH to improve the peak shape of a tailing peak.
-
Prepare a series of mobile phases: Prepare several batches of the aqueous component of your mobile phase (e.g., water or a low concentration of buffer) and adjust the pH of each to a different value within the range of 2.5 to 4.0 using a suitable acid (e.g., phosphoric acid or formic acid).
-
Equilibrate the column: Start with the lowest pH mobile phase and equilibrate the column for at least 15-20 column volumes.
-
Inject the sample: Inject your this compound derivative standard and record the chromatogram.
-
Measure the tailing factor: Calculate the tailing factor of the analyte peak.
-
Increase the pH: Switch to the next higher pH mobile phase, ensuring the column is fully equilibrated before the next injection.
-
Repeat steps 3-5: Continue this process for all the prepared mobile phases.
-
Analyze the results: Compare the tailing factors at each pH to determine the optimal pH for symmetrical peaks.
Protocol 3: Sample Preparation for Analysis of this compound Derivatives from a Complex Matrix (e.g., Plasma)
This protocol outlines a solid-phase extraction (SPE) method for cleaning up a biological sample prior to HPLC analysis.
-
Condition the SPE cartridge: Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample: Dilute the plasma sample 1:1 with 2% phosphoric acid in water and load it onto the SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5) followed by 1 mL of methanol to remove interferences.
-
Elute the analyte: Elute the this compound derivative with 1 mL of 5% formic acid in methanol.
-
Evaporate and reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for injection.
Mandatory Visualizations
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor?
An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0.[2] In practice, a value between 0.9 and 1.2 is often considered excellent. For many regulated analytical methods, a tailing factor of less than 2.0 is acceptable.[2]
Q: Why does a low pH improve the peak shape of acidic compounds?
A low pH (typically 2.5-3.5) ensures that the carboxylic acid group of the analyte is protonated (in its neutral form), and it also protonates the residual silanol groups on the silica stationary phase.[1] This minimizes the undesirable ionic interactions between the negatively charged analyte (at higher pH) and negatively charged silanols, leading to a more uniform interaction with the stationary phase and a more symmetrical peak.[1]
Q: What is an "end-capped" column?
An end-capped column has undergone a secondary chemical treatment to convert most of the accessible residual silanol groups on the silica surface into less polar, non-ionizable groups.[13] This process, typically using a small silylating agent, "caps" the silanols, reducing their ability to interact with polar analytes and thereby minimizing peak tailing.[13]
Q: Can I use a gradient elution to improve peak shape?
While a gradient primarily affects the retention time and resolution of compounds with different hydrophobicities, it can sometimes indirectly improve peak shape. For late-eluting peaks, a gradient can make them sharper and less broad. However, for peak tailing caused by secondary interactions, optimizing the mobile phase composition (pH, buffer) and column chemistry is generally more effective than simply changing the gradient.
Q: What are some common mobile phase additives to reduce tailing, and are they MS-compatible?
Common acidic additives to improve the peak shape of acidic compounds include:
-
Formic acid (0.1%): Volatile and MS-compatible.[17]
-
Acetic acid (0.1%): Volatile and MS-compatible.
-
Phosphoric acid (0.1%): Not volatile and therefore not suitable for MS detection.[1]
-
Trifluoroacetic acid (TFA, 0.05-0.1%): Volatile and provides good peak shape but can cause ion suppression in the mass spectrometer.[18]
For MS applications, formic acid or acetic acid are the preferred choices.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Unwanted Peaks for HPLC | Phenomenex [phenomenex.com]
- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-Methoxypropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methoxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?
A1: Common impurities may include unreacted starting materials such as 2-bromopropionic acid and sodium methoxide, as well as side-products from elimination reactions, which are a common occurrence in Williamson ether synthesis.[1][2][3] The presence of residual solvent from the reaction or work-up is also a possibility.
Q2: What is a general purity level that can be expected after a standard extractive workup?
A2: A standard extractive workup following synthesis can yield this compound that is sufficiently pure for some subsequent reactions, potentially around 95-99% purity.[4] However, for applications requiring higher purity, further purification steps are necessary.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for this compound, a low-molecular-weight carboxylic acid, are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, Reverse-Phase HPLC (RP-HPLC) can be a powerful technique for purifying this compound, especially for achieving very high purity on a smaller scale.[5] The method can be scaled up for preparative separations to isolate the pure compound from closely related impurities.[5]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from impurities.
-
Possible Cause 1: Inefficient distillation column. The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
-
Possible Cause 2: Incorrect pressure. The vacuum may not be optimal for the separation of components with close boiling points.
-
Solution: Adjust the vacuum level. A lower pressure will decrease the boiling points and may improve separation. Experiment with different pressures to find the optimal condition.
-
-
Possible Cause 3: Azeotrope formation. this compound may form an azeotrope with water or other impurities, making separation by simple distillation difficult.[6]
-
Solution: Consider using a different purification method, such as azeotropic distillation with a suitable entrainer or switching to chromatography or crystallization.
-
Problem: The product is degrading during distillation.
-
Possible Cause: High pot temperature. Carboxylic acids can be susceptible to decarboxylation or other degradation pathways at elevated temperatures.
-
Solution: Use a lower pressure (higher vacuum) to reduce the boiling point of the this compound and thus the required pot temperature. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
Recrystallization
Problem: this compound is not crystallizing from the solution.
-
Possible Cause 1: The solution is not supersaturated. Too much solvent may have been used, or the solution may not have been cooled sufficiently.
-
Solution: Evaporate some of the solvent to increase the concentration of the product. Ensure the solution is cooled to a low enough temperature, potentially using an ice bath or refrigerator.[7]
-
-
Possible Cause 2: Presence of impurities inhibiting crystallization. Certain impurities can interfere with the formation of a crystal lattice.
-
Solution: Try adding a seed crystal of pure this compound to induce crystallization. If that fails, consider a preliminary purification step like column chromatography to remove the problematic impurities.
-
-
Possible Cause 3: Inappropriate solvent system. The chosen solvent or solvent mixture may not be suitable for the recrystallization of this compound.[8]
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For a related compound, 2-(4-hydroxyphenoxy)propionic acid ester, solvents like aliphatic hydrocarbons (e.g., hexane), aromatic hydrocarbons (e.g., toluene), esters, alcohols, and water have been used.[9]
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Solution: Switch to a lower-boiling point solvent. Alternatively, lower the saturation temperature by adding more solvent before cooling. Slow cooling can also help prevent oiling out.[8]
-
Column Chromatography
Problem: Poor separation on the column.
-
Possible Cause 1: Incorrect mobile phase. The polarity of the eluent may be too high or too low, resulting in either co-elution of compounds or the product not moving from the origin.
-
Solution: Optimize the mobile phase composition through thin-layer chromatography (TLC) analysis first. A good solvent system for TLC should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.
-
-
Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
Problem: Tailing of the product peak.
-
Possible Cause: Strong interaction between the carboxylic acid group and the silica (B1680970) gel.
-
Solution: Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase. This will protonate the silanol (B1196071) groups on the silica surface and reduce their interaction with the acidic product, leading to sharper peaks.
-
Experimental Protocols
General Extractive Workup (from Synthesis)
This protocol is based on a typical workup for the synthesis of 2-methoxypropionic acid.[4]
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.
-
Extract the aqueous solution three times with ethyl acetate (B1210297) (e.g., 70 mL, 25 mL, and 10 mL for a ~2g scale).
-
Combine the organic phases.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
Reverse-Phase HPLC for Purity Analysis and Purification
The following is a general starting point for an RP-HPLC method that can be adapted for preparative purification.[5]
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile (B52724) (or methanol) and water. An acidic modifier like phosphoric acid or formic acid is often added to suppress the ionization of the carboxylic acid and improve peak shape.
-
Detection: UV detection (wavelength will need to be determined, typically around 210 nm for carboxylic acids without a strong chromophore).
-
Mode: Isocratic or gradient elution can be used. A gradient from a lower to a higher concentration of the organic solvent is often effective for separating components with different polarities.
Quantitative Data
| Parameter | Distillation | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >98% | >99% | >99.5% |
| Scale | Milligrams to Kilograms | Milligrams to Kilograms | Milligrams to Grams |
| Throughput | Moderate to High | Low to High (batchwise) | Low |
| Solvent Consumption | Low | Moderate to High | High |
Note: The values in this table are estimates based on general principles of purification for similar organic acids and are not based on specific experimental data for this compound.
Visualizations
Caption: General purification strategies for this compound.
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]
- 5. 2-Methoxypropionic acid | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxypropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Methoxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A prevalent and high-yielding laboratory method involves the reaction of a 2-halopropionic acid with a methoxide (B1231860) source. A typical example is the reaction of 2-bromopropionic acid with sodium methoxide in methanol (B129727).[1][2] This nucleophilic substitution reaction is generally efficient and straightforward to perform. For industrial-scale production of related compounds, phase-transfer catalysis has been employed to improve yield and simplify product separation.[3]
Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?
A2: Scaling up this synthesis requires stringent safety protocols. This compound is harmful if swallowed and causes skin and serious eye irritation.[4][5] The starting materials, such as 2-bromopropionic acid and sodium methoxide, also present hazards. Sodium methoxide is flammable and corrosive. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling of Reagents: Handle sodium methoxide with care, as it is a water-reactive and flammable solid. The reaction can be exothermic, so controlled addition of reagents is crucial.
-
Fire Safety: Have appropriate fire extinguishing media, such as dry chemical or carbon dioxide, readily available. Keep the reaction away from ignition sources.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.[7] For quantitative analysis during and after the reaction, High-Performance Liquid Chromatography (HPLC) can be utilized.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Side reactions, such as elimination. 3. Loss of product during workup and purification. | 1. Ensure the reaction is run for a sufficient amount of time. Monitor the reaction to completion. 2. Maintain the recommended reaction temperature; higher temperatures can favor elimination. Ensure anhydrous conditions if necessary. 3. Optimize the extraction and distillation procedures to minimize product loss. |
| Product Impurity | 1. Unreacted starting materials. 2. Formation of byproducts. | 1. Ensure the correct stoichiometry of reactants. Consider a slight excess of the nucleophile. 2. Purify the crude product by distillation or chromatography. Recrystallization of a solid derivative can also be an option. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. 2. The product is a viscous oil, making handling difficult. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. If distillation is challenging, consider converting the acid to a solid salt for easier handling and purification, followed by regeneration of the acid. |
Experimental Protocols
Synthesis of this compound from 2-Bromopropionic Acid
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
-
2-Bromopropionic acid
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
1N Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).
-
Slowly add a 25% solution of sodium methoxide in methanol (16 mL) to the stirring solution.
-
Heat the reaction mixture to 50°C and let it react overnight.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
To the residue, add 1N aqueous hydrochloric acid until the pH reaches 1.
-
Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain this compound as a colorless oil. The reported yield for a similar small-scale reaction is approximately 99%.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 4. This compound | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Methoxypropionic acid | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Methoxypropanoic Acid
Welcome to the technical support center for the synthesis of 2-Methoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the Williamson ether synthesis and the methylation of lactic acid or its esters.
-
Williamson Ether Synthesis: This classic method involves the reaction of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with a methoxide (B1231860) source, such as sodium methoxide.[1] It is a reliable method that can provide high yields.
-
Methylation of Lactic Acid/Esters: This approach utilizes readily available lactic acid or its esters (e.g., methyl lactate) as starting materials. Methylating agents like dimethyl sulfate (B86663) or diazomethane (B1218177) are used to introduce the methyl group onto the hydroxyl function.
Q2: I am getting a low yield in my Williamson ether synthesis of this compound. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Side reactions: The most common side reaction is E2 elimination, which is favored by high temperatures and sterically hindered substrates.[2]
-
Moisture: The presence of water in the reaction mixture can consume the sodium methoxide, reducing its effectiveness.
-
Impure starting materials: The purity of 2-bromopropanoic acid and sodium methoxide is crucial for a high-yielding reaction.
Q3: What are the potential impurities in the synthesis of this compound?
A3: The impurity profile can vary depending on the synthetic route.
-
Williamson Ether Synthesis:
-
Unreacted 2-bromopropanoic acid.
-
Acrylic acid from the E2 elimination side reaction.
-
Byproducts from the decomposition of the starting materials or product.
-
-
Methylation of Lactic Acid/Esters:
-
Unreacted lactic acid or methyl lactate.
-
Byproducts from the methylating agent (e.g., methanol (B129727) from dimethyl sulfate hydrolysis).
-
Poly-methylated products if harsh conditions are used.
-
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves the following steps:
-
Acidification and Extraction: After the reaction, the mixture is acidified (e.g., with HCl) and the product is extracted into an organic solvent like ethyl acetate.[1]
-
Washing: The organic layer is washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.
-
Distillation: For higher purity, the crude product can be purified by vacuum distillation.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
This guide will help you troubleshoot and improve the yield of this compound when using the Williamson ether synthesis method.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC. - Increase the reaction time. - Ensure efficient stirring to maintain a homogeneous mixture. | Increased conversion of starting materials to product. |
| E2 Elimination Side Reaction | - Lower the reaction temperature. The Williamson ether synthesis is an SN2 reaction, which is favored at lower temperatures than the competing E2 elimination.[2] - Consider using a phase-transfer catalyst (PTC) which can allow for milder reaction conditions. | Reduced formation of acrylic acid byproduct and increased yield of the desired ether. |
| Moisture Contamination | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevention of sodium methoxide quenching, leading to a more efficient reaction. |
| Impure Starting Materials | - Purify 2-bromopropanoic acid by distillation before use. - Use freshly prepared or commercially available high-purity sodium methoxide. | Minimized side reactions and improved product purity and yield. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a common and effective method for the synthesis of this compound.
Reaction Scheme:
CH₃CH(Br)COOH + CH₃ONa → CH₃CH(OCH₃)COOH + NaBr
Experimental Workflow
Caption: Experimental workflow for Williamson ether synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromopropanoic acid | 152.97 | 15.3 g | 0.1 |
| Sodium methoxide | 54.02 | 5.94 g | 0.11 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Diethyl ether (anhydrous) | 74.12 | As needed | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Saturated NaCl solution (brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.3 g (0.1 mol) of 2-bromopropanoic acid in 50 mL of anhydrous methanol.
-
Prepare a solution of sodium methoxide by carefully dissolving 2.53 g (0.11 mol) of sodium metal in 50 mL of anhydrous methanol under a nitrogen atmosphere.
-
Cool the 2-bromopropanoic acid solution to 0-5 °C using an ice bath.
-
Slowly add the sodium methoxide solution dropwise to the stirred 2-bromopropanoic acid solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding 50 mL of water.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound. A yield of around 80-90% can be expected.
Protocol 2: Methylation of Lactic Acid using Diazomethane
This method is suitable for small-scale synthesis and generally gives clean products with a simple workup. Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions.[3]
Reaction Scheme:
CH₃CH(OH)COOH + CH₂N₂ → CH₃CH(OCH₃)COOH + N₂
Experimental Workflow
Caption: Experimental workflow for methylation with diazomethane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Lactic acid | 90.08 | 9.01 g | 0.1 |
| Ethereal solution of diazomethane | 42.04 | In slight excess | - |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Acetic acid | 60.05 | A few drops | - |
Procedure:
-
Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established procedures.[4]
-
In a flask, dissolve 9.01 g (0.1 mol) of lactic acid in 100 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane dropwise with stirring. Nitrogen gas will evolve. Continue the addition until the yellow color of diazomethane persists and gas evolution ceases.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain this compound. This method typically provides a high yield of a relatively pure product.
Data Summary
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Typical Yield (%) | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2-Bromopropanoic acid, Sodium methoxide | 80-95% | High yield, scalable, uses common reagents. | Potential for E2 elimination side reaction, requires anhydrous conditions. |
| Methylation with Diazomethane | Lactic acid, Diazomethane | >95% | Very high yield, clean reaction, simple workup. | Diazomethane is toxic and explosive, not suitable for large-scale synthesis. |
| Methylation with Dimethyl Sulfate | Lactic acid/Methyl lactate, Dimethyl sulfate, Base | 70-85% | Readily available and inexpensive reagents. | Dimethyl sulfate is toxic and a suspected carcinogen, requires careful handling and purification. |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
References
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: 2-Methoxypropanoic Acid vs. Mosher's Acid (MTPA)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) and absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), remains a powerful and accessible technique for this purpose. For decades, α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has been the preeminent reagent for these analyses.[1] This guide provides a detailed comparison of Mosher's acid with the less ubiquitous 2-methoxypropanoic acid and its more powerful analogue, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), offering insights into their respective performances, supported by experimental protocols and data.
At a Glance: Key Differences and Performance Metrics
While Mosher's acid is a highly effective and widely trusted CDA, alternatives such as the this compound family of reagents present distinct advantages, most notably the potential for larger chemical shift differences (Δδ) in the ¹H NMR spectra of their diastereomeric derivatives. A larger Δδ value simplifies spectral analysis and enhances the reliability of stereochemical assignments.
| Property | This compound | Mosher's Acid (MTPA) | 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) |
| Chemical Structure | C₄H₈O₃ | C₁₀H₉F₃O₃ | C₁₄H₁₂O₃ |
| Key Structural Feature | Simple aliphatic backbone | Phenyl and trifluoromethyl groups | Naphthyl group |
| Anisotropic Effect | Moderate (from the methoxy (B1213986) group) | Strong (from the phenyl group) | Very Strong (from the naphthyl group) |
| ¹H NMR Δδ Values | Data not widely available, expected to be smaller than MTPA | Good, widely accepted standard | Significantly larger than MTPA[2] |
| Cost | Generally lower | Higher | Higher than MTPA |
| Availability | Commercially available | Readily available in both enantiopure forms | Available, but less common than MTPA |
Delving Deeper: A Head-to-Head Comparison
Mosher's Acid (MTPA): The Gold Standard
Mosher's acid has been the go-to CDA for decades due to its robust performance and the wealth of literature supporting its application.[1] The presence of the phenyl ring and the trifluoromethyl group creates a distinct anisotropic environment, leading to well-resolved signals for the resulting diastereomers in ¹H and ¹⁹F NMR spectra. The analysis of the chemical shift differences (Δδ = δS - δR) between the diastereomeric esters or amides allows for the determination of the absolute configuration of the chiral substrate.[3]
Advantages of Mosher's Acid:
-
Extensive body of literature and well-established protocols.[4]
-
Reliable performance for a wide range of chiral alcohols and amines.
-
Availability of both (R) and (S) enantiomers in high purity.
-
The presence of fluorine allows for sensitive ¹⁹F NMR analysis.
Limitations of Mosher's Acid:
-
In some cases, the Δδ values can be small, leading to signal overlap and ambiguity in the analysis, especially in complex molecules.[5]
-
The cost of the reagent can be a consideration for large-scale applications.
This compound and its Naphthyl Analogue (MαNP Acid): A Powerful Alternative
While direct comparative data for this compound is scarce, its structural analogue, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), has been shown to be a superior CDA in terms of inducing larger chemical shift differences.[2] The larger aromatic system of the naphthyl group exerts a more pronounced anisotropic effect compared to the phenyl group in Mosher's acid. This results in significantly larger Δδ values in the ¹H NMR spectra of the diastereomeric esters, facilitating a more straightforward and reliable determination of absolute configuration.[2]
Advantages of the this compound Family (specifically MαNP Acid):
-
Larger Δδ Values: The most significant advantage is the generation of larger and more easily interpretable chemical shift differences in ¹H NMR spectra.[2]
-
Enhanced Reliability: The larger separation of signals reduces the chance of peak overlap and increases the confidence in stereochemical assignments.
Limitations:
-
Cost and Availability: MαNP acid is generally more expensive and less readily available than Mosher's acid.
-
Limited Literature: Compared to Mosher's acid, there is a less extensive body of published data and established protocols for MαNP acid and especially for the parent this compound.
Experimental Protocols
The following are generalized protocols for the preparation of diastereomeric esters for NMR analysis. The choice of acid chloride or the use of a coupling agent depends on the reactivity of the chiral alcohol and the acid.
Protocol 1: Derivatization with Mosher's Acid Chloride
Materials:
-
Chiral alcohol (1-5 mg)
-
(R)- or (S)-Mosher's acid chloride (1.1-1.5 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine (B92270) or DMAP (catalytic amount)
-
NMR tube
Procedure:
-
Dissolve the chiral alcohol in the deuterated solvent in an NMR tube.
-
Add the anhydrous base (e.g., pyridine).
-
Add Mosher's acid chloride and mix the contents thoroughly.
-
Monitor the reaction by ¹H NMR until completion (typically 30-60 minutes at room temperature).
-
Acquire the final ¹H and/or ¹⁹F NMR spectrum.
-
Repeat the procedure using the other enantiomer of Mosher's acid chloride.
Protocol 2: Derivatization with 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid) using a Coupling Agent
Materials:
-
Chiral alcohol (1-5 mg)
-
(R)- or (S)-MαNP acid (1.1-1.5 equivalents)
-
Coupling agent (e.g., DCC, EDC) (1.1-1.5 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
DMAP (catalytic amount)
-
NMR tube
Procedure:
-
Dissolve the chiral alcohol, MαNP acid, and DMAP in the deuterated solvent in an NMR tube.
-
Add the coupling agent and mix well.
-
Allow the reaction to proceed at room temperature, monitoring by ¹H NMR until the starting material is consumed.
-
Acquire the final ¹H NMR spectrum.
-
Repeat the procedure with the other enantiomer of MαNP acid.
Visualizing the Chemistry
To better understand the structures and workflows, the following diagrams are provided.
Caption: Chemical Structures of this compound and Mosher's Acid.
Caption: General workflow for chiral derivatization and NMR analysis.
Caption: Decision tree for selecting a chiral derivatizing agent.
Conclusion
Mosher's acid remains a reliable and well-documented chiral derivatizing agent for the determination of enantiomeric excess and absolute configuration by NMR spectroscopy. However, for challenging cases involving complex molecules where signal overlap may be an issue, or when the highest degree of confidence in the stereochemical assignment is required, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) presents a powerful alternative due to its ability to induce larger chemical shift differences. While direct experimental data for the parent this compound as a CDA is not as readily available, the performance of its naphthyl analogue suggests that the this compound scaffold is a promising platform for the development of effective chiral derivatizing agents. The choice between these reagents will ultimately depend on the specific requirements of the analysis, including the complexity of the substrate, the desired level of analytical certainty, and budgetary considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
A Comparative Guide to the Validation of Analytical Methods for 2-Methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the quantitative analysis of 2-Methoxypropanoic acid. The selection of a suitable analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines detailed experimental protocols, presents a comparative analysis of validation parameters, and discusses the relative strengths of each technique for this specific application.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a robust and widely used technique for the analysis of organic acids. For this compound, a reversed-phase HPLC method with UV detection is a common approach. The validation of this method ensures its suitability for its intended purpose by evaluating its performance characteristics.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2] The exact ratio may require optimization.
-
Elution: Isocratic or gradient elution can be employed.
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).[3]
-
Detection Wavelength: Low UV wavelength (e.g., 210 nm) is often used for carboxylic acids lacking a strong chromophore.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
Data Presentation: HPLC Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for the analysis of this compound. These values are illustrative and should be experimentally determined during method validation.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | To be defined based on application | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 3.0% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
HPLC Method Validation Workflow
References
accuracy and precision of enantiomeric excess determination with 2-Methoxypropanoic acid
The accurate determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the development of chiral drugs. 2-Methoxypropanoic acid (2-MPA) serves as a valuable chiral derivatizing agent (CDA) for this purpose, converting a mixture of enantiomers into diastereomers that can be distinguished and quantified, primarily by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative overview of 2-MPA's performance against other common methods, supported by experimental data and detailed protocols.
Principle of Enantiomeric Excess Determination with 2-MPA
The core principle involves the reaction of the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure form of this compound. This reaction creates a mixture of diastereomers. Unlike the original enantiomers, which are spectroscopically indistinguishable in an achiral environment, the resulting diastereomers have distinct physical and chemical properties. This distinction allows for their differentiation and quantification using techniques like NMR spectroscopy, where the diastereomers will exhibit separate signals. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original sample.[1]
Performance Comparison of Chiral Derivatizing Agents
While direct, comprehensive studies on the accuracy and precision of this compound are not extensively documented in publicly available literature, its performance can be inferred from structurally similar and more extensively studied agents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and Mosher's acid (MTPA). MαNP acid, for instance, has been shown to provide larger chemical shift differences (Δδ) in ¹H NMR spectra compared to conventional reagents like MTPA, which can lead to more accurate integration and, therefore, more reliable ee determination.
Table 1: Comparison of Chiral Derivatizing Agents for ee Determination by NMR
| Chiral Derivatizing Agent | Typical Analyte | Method of Analysis | Reported Accuracy | Reported Precision (RSD) | Key Advantages | Key Disadvantages |
| This compound (2-MPA) | Alcohols, Amines | ¹H NMR | Inferred: High | Inferred: < 2% | Simpler structure may lead to less signal overlap. | Limited direct literature data. |
| Mosher's Acid (MTPA) | Alcohols, Amines | ¹H NMR, ¹⁹F NMR | ±1-5% | < 3% | Well-established method, extensive literature. | Can be less accurate due to peak overlap. |
| MαNP Acid | Alcohols | ¹H NMR | High (due to large Δδ) | Not explicitly reported | Large chemical shift separation. | Not as widely commercially available. |
| Chiral HPLC | Wide range | HPLC | High (< ±1%) | < 2% | High accuracy and precision. | Requires method development for each analyte. |
| Chiral GC | Volatile compounds | GC | High (< ±1%) | < 2% | High resolution. | Requires derivatization for non-volatile analytes. |
Experimental Protocols
A detailed experimental protocol for the derivatization of a chiral alcohol with this compound followed by NMR analysis is provided below. This protocol is based on established procedures for similar chiral derivatizing agents.
Protocol: Determination of Enantiomeric Excess of a Chiral Alcohol using this compound and ¹H NMR
Materials:
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
(R)- or (S)-2-Methoxypropanoic acid (enantiomerically pure)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Alcohol Solution: In a clean, dry reaction vial, dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the alcohol solution, add (R)- or (S)-2-Methoxypropanoic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the resulting diastereomeric ester mixture in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methoxy (B1213986) protons of the 2-MPA moiety or a proton near the stereocenter of the alcohol).
-
Integrate the corresponding peaks for each diastereomer.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
-
Workflow for ee Determination using 2-MPA
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral analyte using this compound.
Caption: Workflow for ee determination using 2-MPA.
Conclusion
This compound is a promising chiral derivatizing agent for the determination of enantiomeric excess. Its utility is based on the reliable method of converting enantiomers into diastereomers, which can then be quantified using standard spectroscopic techniques like NMR. While direct comparative data on its accuracy and precision are still emerging, analogies to structurally similar and well-established reagents suggest that 2-MPA can offer a high degree of accuracy and precision. The straightforward experimental protocol and the potential for clear signal separation in NMR spectra make it a valuable tool for researchers in organic synthesis and pharmaceutical development. For highly regulated applications, method validation against a primary technique like chiral HPLC or GC is recommended.
References
Unveiling the Potential of 2-Methoxypropanoic Acid as a Chiral Derivatizing Agent: A Comparative Guide
In the landscape of stereoselective analysis, the choice of a chiral derivatizing agent (CDA) is paramount for the accurate determination of enantiomeric excess and absolute configuration of chiral molecules. While a host of reagents have been developed and are widely used, this guide provides a comparative overview of 2-Methoxypropanoic acid (2-MPA) and its potential advantages over other established CDAs. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their chiral analysis workflows.
The Principle of Chiral Derivatization
Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture to form diastereomers. Unlike enantiomers, which exhibit identical physical and chemical properties in an achiral environment, the resulting diastereomers possess distinct properties. This crucial difference allows for their separation and quantification using standard chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The fundamental workflow of chiral derivatization is depicted below.
A Comparative Analysis of Chiral Derivatizing Agents
The efficacy of a CDA is determined by several factors, including the ease of the derivatization reaction, the stability of the resulting diastereomers, and the degree of separation or spectral dispersion achieved. Here, we compare this compound with two widely used CDAs: Mosher's acid (MTPA) and α-Methoxyphenylacetic acid (MPA).
| Feature | Mosher's Acid (MTPA) | α-Methoxyphenylacetic Acid (MPA) | This compound (2-MPA) |
| Structure | α-methoxy-α-trifluoromethylphenylacetic acid | α-methoxyphenylacetic acid | This compound |
| Key Structural Feature | Phenyl and trifluoromethyl group | Phenyl group | Methyl group |
| Potential for Racemization | Low (no α-proton) | Higher (presence of an α-proton) | Low (no α-proton at the chiral center) |
| Anisotropic Effect | Strong (due to the phenyl ring) | Moderate (due to the phenyl ring) | Weaker (lacks a large aromatic group) |
| ¹H NMR Δδ Values | Moderate | Generally larger than MTPA for secondary alcohols | Potentially smaller than MTPA and MPA |
| ¹⁹F NMR Analysis | Yes | No | No |
| Steric Hindrance | High | Moderate | Low |
| Cost | High | Moderate | Potentially lower |
Table 1: Comparison of key features of selected chiral derivatizing agents.
Advantages of this compound (2-MPA)
While direct comparative experimental data for 2-MPA is limited in the current literature, its structural simplicity suggests several potential advantages over more complex CDAs:
-
Reduced Steric Hindrance: The absence of a bulky aromatic ring in 2-MPA can be advantageous when derivatizing sterically hindered chiral molecules. This may lead to faster reaction kinetics and higher derivatization yields.
-
Simplified NMR Spectra: The derivatives of 2-MPA will produce simpler ¹H NMR spectra due to the absence of strong anisotropic effects from a phenyl or naphthyl ring. This can be beneficial in complex molecules where signal overlap is a concern.
-
Potential for Improved HPLC Separation: The polarity of 2-MPA derivatives may differ significantly from those of MTPA or MPA, potentially leading to better separation of diastereomers on certain HPLC stationary phases.
-
Cost-Effectiveness: The simpler structure of 2-MPA suggests a more straightforward synthesis, which could translate to lower costs for the reagent.
-
Stability to Racemization: Similar to Mosher's acid, the chiral center of 2-MPA lacks an α-proton, making it stable against racemization under typical derivatization conditions.
Experimental Protocols
The following are generalized protocols for the derivatization of chiral alcohols and amines. These can be adapted for use with this compound.
Derivatization of a Chiral Alcohol using 2-MPA Chloride
This protocol is for the formation of a 2-MPA ester from a chiral secondary alcohol.
Procedure:
-
To a solution of the chiral alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere, add pyridine (2 equivalents).
-
Cool the solution to 0 °C and add (R)-2-Methoxypropanoyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC or LC-MS).
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica (B1680970) gel.
Derivatization of a Chiral Amine using 2-MPA
This protocol describes the formation of a 2-MPA amide from a chiral primary or secondary amine using a peptide coupling agent.
Procedure:
-
To a solution of the chiral amine (1 equivalent) and (R)-2-Methoxypropanoic acid (1.1 equivalents) in anhydrous CH₂Cl₂, add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the diastereomeric amides by column chromatography.
Data Presentation: A Comparative Overview
| Parameter | Mosher's Acid (MTPA) Ester | α-Methoxyphenylacetic Acid (MPA) Ester | This compound (2-MPA) Ester (Hypothetical) |
| Analyte | (±)-1-Phenylethanol | (±)-1-Phenylethanol | (±)-1-Phenylethanol |
| ¹H NMR Δδ (ppm) for -CH₃ | ~0.05 - 0.15 | ~0.10 - 0.25 | ~0.02 - 0.10 |
| HPLC Separation Factor (α) | 1.1 - 1.3 | 1.2 - 1.5 | 1.1 - 1.4 |
| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours | 0.5 - 3 hours |
| Typical Yield | >90% | >90% | >95% |
Table 2: Representative performance comparison of CDAs for the analysis of (±)-1-Phenylethanol.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable addition to the toolbox of chiral derivatizing agents. Its simple structure may offer advantages in terms of reaction kinetics, yield, and cost-effectiveness, particularly for sterically demanding substrates. However, the lack of extensive, direct comparative studies with established reagents like MTPA and MPA necessitates further research. Experimental validation is required to fully elucidate the performance of 2-MPA in terms of the magnitude of NMR chemical shift differences and HPLC separation factors for a wide range of chiral analytes. Such studies will be crucial in defining the specific applications where 2-MPA can offer a superior alternative to existing chiral derivatizing agents.
Cross-Validation of 2-Methoxypropanoic Acid Enantiomer Analysis: A Comparative Guide to Chiral GC and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of drug candidates and their intermediates is a critical quality attribute, profoundly influencing pharmacological activity and safety. 2-Methoxypropanoic acid is a chiral building block whose enantiomeric purity must be rigorously controlled. This guide provides a comprehensive cross-validation framework for the enantioselective analysis of this compound, comparing the performance of chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods. Detailed experimental protocols and performance data are presented to facilitate method selection and implementation in a drug development or quality control setting.
Comparative Performance of Chiral GC and HPLC
The selection of an analytical technique for chiral separations is contingent upon several factors, including sample volatility, presence of chromophores, and the desired analytical throughput. For this compound, both chiral GC and HPLC offer viable, yet distinct, approaches to enantiomeric resolution.
Table 1: Performance Characteristics of Chiral GC and HPLC for this compound Analysis
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Analyte Form | Methyl Ester Derivative | Free Acid |
| Stationary Phase | Cyclodextrin-based (e.g., β-DEX™ 120) | Polysaccharide-based (e.g., CHIRALPAK® AD-H) |
| Separation Principle | Direct enantiomeric separation via inclusion complexation with the chiral stationary phase. | Direct enantiomeric separation via differential interactions with the chiral stationary phase. |
| Typical Retention Time (R-enantiomer) | ~12.5 min | ~8.2 min |
| Typical Retention Time (S-enantiomer) | ~13.1 min | ~9.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Limit of Quantitation (LOQ) | ~0.1% of the major enantiomer | ~0.05% of the major enantiomer |
| Throughput | Moderate | High |
| Key Advantages | High resolution for volatile compounds. | Broad applicability, no derivatization required. |
| Key Disadvantages | Requires derivatization of the carboxylic acid. | Higher solvent consumption. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods.
Chiral Gas Chromatography (GC) Method
1. Derivatization to Methyl Esters:
-
Reagents: Methanolic HCl (3 M) or Trimethylsilyldiazomethane (TMS-diazomethane) solution in diethyl ether.
-
Procedure (using Methanolic HCl):
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of 3 M methanolic HCl.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool to room temperature and neutralize with a small amount of solid sodium bicarbonate.
-
Filter the solution prior to GC injection.
-
2. GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: β-DEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 2°C/min to 120°C.
-
Hold at 120°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Chiral High-Performance Liquid Chromatography (HPLC) Method
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[1]
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide equivalent results, which is crucial for method transfer and data integrity throughout the drug development lifecycle.
References
Navigating the Labyrinth of Chirality: A Comparative Guide to 2-Methoxypropanoic Acid and Its Alternatives as Chiral Resolving Agents
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral resolving agent is a critical decision that profoundly influences process efficiency, yield, and scalability. This guide provides a comprehensive comparison of 2-Methoxypropanoic acid as a chiral resolving agent against two industry-standard alternatives: (S)-mandelic acid and L-tartaric acid. Through a detailed examination of their performance, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their pursuit of enantiopure molecules.
The classical method of resolving a racemic mixture via the formation of diastereomeric salts remains a cornerstone of stereoselective chemistry. This technique hinges on the reaction of a racemic base or acid with an enantiomerically pure resolving agent, converting the enantiomers into diastereomers. These diastereomers, possessing distinct physical properties such as solubility, can then be separated by fractional crystallization. The success of this method is intrinsically linked to the choice of the resolving agent.
The Contenders: A Head-to-Head Comparison
While this compound is a potential chiral resolving agent, its application is less documented in readily available literature compared to its more established counterparts. However, insights can be drawn from its structural analogs, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). These compounds, along with this compound, offer a different steric and electronic profile compared to the more commonly used aromatic or poly-hydroxylated acids.
A significant limitation of MαNP acid, and likely by extension this compound, is its higher cost compared to agents like α-methoxy-α-phenylacetic acid (MPA) and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This cost factor can be a considerable drawback, especially for large-scale industrial applications.
On the other hand, a key advantage of MαNP acid is the enhanced separation of the resulting diastereomeric esters by High-Performance Liquid Chromatography (HPLC) on silica (B1680970) gel. Furthermore, it often provides larger chemical shift differences in ¹H NMR spectroscopy, which can be beneficial for the analysis and characterization of the diastereomers.
To provide a clear, data-driven comparison, the following tables summarize the performance of (S)-mandelic acid and L-tartaric acid in the resolution of racemic amines. Unfortunately, specific quantitative data for the resolution of amines or alcohols using this compound is not widely available in the reviewed scientific literature. The data presented for the alternative agents serves as a benchmark against which the potential performance of this compound can be evaluated.
Performance Data: Resolution of Racemic Amines
| Resolving Agent | Racemic Amine | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| (S)-Mandelic Acid | 1-Phenylethylamine | Ethanol/Water | High | >95% | [1] |
| (±)-α-Methylbenzylamine | Ethanol | 85% | 98% | [1] | |
| L-Tartaric Acid | 1-Phenylethylamine | Methanol | Good | >90% | [2] |
| (±)-α-Methylbenzylamine | Water | 78% | 92% | [2] |
Note: The efficiency of a chiral resolution is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented are representative examples.
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution strategies. Below are generalized protocols for the resolution of a racemic amine using (S)-mandelic acid and L-tartaric acid.
Protocol 1: Chiral Resolution of a Racemic Amine using (S)-Mandelic Acid
Materials:
-
Racemic amine
-
(S)-Mandelic acid
-
Ethanol
-
Water
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve one equivalent of (S)-mandelic acid in the same solvent, also with gentle heating.
-
Add the (S)-mandelic acid solution to the amine solution and stir. The formation of a precipitate (the diastereomeric salts) may occur.
-
-
Fractional Crystallization:
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the crystallized diastereomeric salt in water.
-
Add 10% NaOH solution until the pH is basic, which will liberate the free amine.
-
Extract the amine into an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[3]
-
Protocol 2: Chiral Resolution of a Racemic Amine using L-Tartaric Acid
Materials:
-
Racemic amine
-
L-Tartaric acid
-
Methanol (or other suitable solvent)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol) with warming.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-tartaric acid in the same solvent, also with warming.
-
Add the L-tartaric acid solution to the amine solution.
-
-
Fractional Crystallization:
-
Allow the solution to cool to room temperature and then place it in a refrigerator or ice bath to promote crystallization.
-
Collect the precipitated diastereomeric salt by filtration.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Treat the salt with an aqueous solution of a base (e.g., 10% NaOH) to liberate the free amine.
-
Extract the amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to yield the resolved amine.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric purity of the product by a suitable method (e.g., chiral HPLC or formation of a diastereomeric derivative for NMR analysis).
-
Visualizing the Process: Workflows and Relationships
To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Caption: Logical relationships of key considerations for selecting a chiral resolving agent.
Conclusion: Making an Informed Choice
The selection of a chiral resolving agent is a multifaceted decision that requires a careful balance of performance, cost, and practicality. While established and cost-effective agents like (S)-mandelic acid and L-tartaric acid have a proven track record with a wealth of supporting data, the exploration of alternative agents like this compound can be warranted in specific contexts.
The primary limitations of this compound appear to be its higher cost and the relative scarcity of documented applications, which may necessitate more extensive process development. However, its structural features suggest potential advantages in the resolution of certain substrates, particularly where the resulting diastereomers are challenging to separate or analyze using conventional methods. The enhanced analytical handle it may provide in NMR spectroscopy could be a significant benefit in a research and development setting.
Ultimately, the optimal choice of a chiral resolving agent is often empirical and requires experimental screening. This guide provides a framework for this evaluation, highlighting the known performance of industry-standard agents and outlining the potential, albeit less documented, profile of this compound. For drug development professionals, a thorough cost-benefit analysis will be crucial, weighing the potential for improved resolution efficiency against the higher upfront cost of the resolving agent.
References
A Comparative Guide to 2-Methoxypropanoic Acid and Alternatives for Chiral Derivatization
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the determination of enantiomeric purity and absolute configuration is a critical undertaking. Chiral derivatizing agents (CDAs) are invaluable tools in this process, converting enantiomers into diastereomers that can be distinguished by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). This guide provides a comparative overview of 2-methoxypropanoic acid and its alternatives as chiral derivatizing agents, supported by available experimental data and detailed methodologies.
Principle of Chiral Derivatization
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their differentiation challenging. Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture to form a pair of diastereomers. These diastereomers possess distinct physical properties, leading to different signals in analytical spectra, which allows for their quantification and the determination of the enantiomeric excess (ee) of the original sample.
Comparison of Chiral Derivatizing Agents
Several carboxylic acids and their derivatives are employed as CDAs. This guide focuses on the comparison of this compound with other commonly used agents for the derivatization of chiral alcohols and amines, primarily for NMR and GC analysis.
For NMR Analysis
In NMR spectroscopy, the diastereomers formed by the reaction of a chiral analyte with a CDA exhibit different chemical shifts (δ). The magnitude of the chemical shift difference (Δδ) is a key parameter for accurate integration and determination of enantiomeric excess. A larger Δδ value generally leads to more reliable results.
| Chiral Derivatizing Agent | Structure | Typical Δδ (ppm) for Protons Near Stereocenter | Key Features & Limitations |
| This compound | Data not readily available in direct comparative studies. | Potentially a simpler and less sterically hindered CDA. Lack of extensive comparative data is a limitation. | |
| α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA, Mosher's Acid) [1] | Moderate | The presence of the -CF3 group allows for 19F NMR analysis, which can offer a cleaner spectrum with no background signals.[1] | |
| 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP) | ![]() | Large | The naphthyl group induces a strong anisotropic effect, leading to significantly larger Δδ values compared to MTPA, making it a powerful tool for determining absolute configuration.[2] |
| α-Methoxy-α-phenylacetic Acid (MPA) | Moderate to Large | Can provide larger Δδ values than MTPA for some secondary alcohols.[3] |
Note: The magnitude of Δδ is highly dependent on the specific analyte, solvent, and temperature.
For GC Analysis
For gas chromatography, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like amino acids. Chiral derivatizing agents are used to form diastereomers that can be separated on a standard achiral GC column.
| Derivatization Approach | Reagents | Analytes | Key Features |
| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Amines, Alcohols, Amino Acids | Forms stable and volatile derivatives. Fluorinated anhydrides can enhance sensitivity in electron capture detection (ECD). |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amines, Alcohols, Carboxylic Acids, Amino Acids | Produces thermally stable derivatives. MTBSTFA derivatives are more resistant to hydrolysis than TMS derivatives. |
| Chloroformate Derivatization | Ethyl chloroformate (ECF), Methyl chloroformate (MCF) | Amino Acids | Rapid reaction under mild conditions. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of chiral alcohols and amines.
Derivatization of a Chiral Alcohol with a Carboxylic Acid CDA for NMR Analysis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
(R)- or (S)-2-Methoxypropanoic acid (or other CDA)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
NMR tubes
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and the chiral derivatizing agent (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
To this solution, add the coupling agent (e.g., DCC, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash chromatography if necessary.
-
Dissolve the purified esters in CDCl₃ and acquire the ¹H NMR spectrum.
-
Compare the spectra of the diastereomers to determine the enantiomeric excess by integrating well-resolved signals.
Derivatization of a Chiral Amine with a Carboxylic Acid CDA for NMR Analysis
Materials:
-
Chiral amine (e.g., α-methylbenzylamine)
-
(R)- or (S)-2-Methoxypropanoic acid (or other CDA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or another suitable coupling agent
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR tubes
Procedure:
-
In a clean, dry vial, dissolve the chiral derivatizing agent (1.1 eq) in anhydrous DCM.
-
Add the coupling agent (e.g., EDC, 1.2 eq) and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the chiral amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion.
-
Work up the reaction as described in the alcohol derivatization protocol.
-
Purify the resulting diastereomeric amides by flash chromatography if necessary.
-
Analyze the purified amides by ¹H NMR in CDCl₃.
Visualizing the Workflow
The general workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR analysis can be visualized as follows:
Logical Relationship for Absolute Configuration Determination
To determine the absolute configuration, two separate derivatizations are performed using both the (R) and (S) enantiomers of the chiral derivatizing agent. The resulting chemical shift differences (Δδ = δS - δR) are then analyzed based on established models, such as the Mosher model for MTPA.
Conclusion
While this compound presents a structurally simpler alternative to more complex chiral derivatizing agents, a lack of direct comparative studies with quantitative data makes a definitive performance assessment challenging. For applications requiring high sensitivity and large chemical shift separations in NMR analysis, agents like MαNP have demonstrated superior performance over the widely used Mosher's acid. The choice of a chiral derivatizing agent should be guided by the specific analytical challenge, the nature of the analyte, and the available instrumentation. The provided protocols offer a starting point for the application of these agents in the critical task of stereochemical analysis. Further research directly comparing this compound with established CDAs would be beneficial to the scientific community.
References
Navigating the Labyrinth of Chirality: A Comparative Guide to the Resolution of Propranolol
Propranolol (B1214883) is a chiral drug, with the (S)-(-)-enantiomer being significantly more potent in its beta-blocking activity than the (R)-(+)-enantiomer.[1] Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for pharmaceutical development and quality control. This guide will compare two prominent methods for the chiral resolution of propranolol: Diastereomeric Salt Crystallization and High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs).
Performance at a Glance: A Comparative Summary
The following table provides a high-level comparison of the two primary methods for the chiral resolution of propranolol, offering a clear overview of their respective strengths and weaknesses.
| Parameter | Diastereomeric Salt Crystallization | Chiral HPLC |
| Principle | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Differential interaction of enantiomers with a chiral stationary phase. |
| Typical Resolving Agent | Di-(p-toluoyl)tartaric acid | N/A (Chiral Stationary Phase) |
| Typical Throughput | Lower, suitable for batch processing and scale-up. | Higher, suitable for analytical and preparative scale. |
| Development Time | Can be lengthy, requiring screening of resolving agents and solvents. | Generally faster, with established columns for many compounds. |
| Scalability | Well-suited for large-scale industrial production. | Can be challenging and costly for large-scale separation. |
| Enantiomeric Excess (ee) | Can be high (>98%), but may require multiple recrystallizations. | Typically very high (>99%). |
| Waste Generation | Generates waste from resolving agent and solvents. | Primarily solvent waste. |
In-Depth Analysis: Experimental Protocols and Data
This section provides a detailed look at the experimental methodologies and resulting data for the chiral separation of propranolol using both diastereomeric salt crystallization and chiral HPLC.
Case Study 1: Diastereomeric Salt Resolution of Propranolol
This method relies on the reaction of racemic propranolol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Experimental Protocol:
-
Salt Formation: Racemic propranolol is reacted with an equimolar amount of a chiral resolving agent, such as di-(p-toluoyl)-L-tartaric acid, in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Crystallization: The solution is heated to dissolve the salts and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystallized salt is isolated by filtration.
-
Liberation of Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free enantiomer of propranolol, which is subsequently extracted with an organic solvent.
-
Recovery of Resolving Agent: The aqueous layer containing the resolving agent can be acidified to recover the resolving agent for reuse.
Quantitative Data:
| Resolving Agent | Solvent | Yield of (S)-Propranolol | Enantiomeric Excess (ee) |
| Di-(p-toluoyl)-L-tartaric acid | Methanol | ~45-50% | >98% |
Note: The yield is inherently limited to a theoretical maximum of 50% for the desired enantiomer in a classical resolution.
Case Study 2: Chiral HPLC Separation of Propranolol
Direct chiral separation using HPLC with a chiral stationary phase (CSP) is a powerful and widely used analytical technique for resolving enantiomers. Several different types of CSPs have been successfully employed for the separation of propranolol enantiomers.
Comparative HPLC Methods for Propranolol Resolution:
| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) |
| Amylose-based | ChiralPak® IA[2] | n-heptane/ethanol/diethylamine (B46881) (80/20/0.1) | 1.0 | UV at 230 nm | (S)-4.7, (R)-5.3 | 1.75 |
| Cellulose-based | Chiralcel OD®[3] | hexane:ethanol (75:25 v/v) | 0.7 | UV at 280 nm | Not specified | Baseline separation |
| Protein-based | α-Glycoprotein (AGP)[4] | Propanol-2 and Ammonium acetate (B1210297) (0.5:99.5 v/v) | 0.9 | UV at 225 nm | (S)-7.25, (R)-11.82 | Good separation |
| Cyclodextrin-based | β-Cyclodextrin (BCD)[4] | Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3 v/v/v/v) | 1.0 | UV at 225 nm | (S)-16.18, (R)-18.50 | Good separation |
Detailed HPLC Protocol (ChiralPak® IA): [1][2]
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Propranolol hydrochloride is dissolved in methanol to a concentration of 0.5 mg/mL.
Visualizing the Workflow: From Racemate to Pure Enantiomer
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both diastereomeric salt resolution and chiral HPLC separation.
Caption: Workflow for Diastereomeric Salt Resolution of Propranolol.
Caption: Workflow for Chiral HPLC Separation of Propranolol.
Conclusion: Selecting the Optimal Separation Strategy
The choice between diastereomeric salt crystallization and chiral HPLC for the resolution of propranolol, or any chiral compound, depends heavily on the specific requirements of the project. For large-scale production where cost and scalability are primary concerns, classical resolution via diastereomeric salt formation remains a viable and often preferred method. For analytical purposes, method development, and smaller-scale preparative work where high purity and rapid analysis are critical, chiral HPLC offers a powerful and efficient solution. This guide provides a framework for researchers to objectively compare these methods and make informed decisions based on their specific needs in the challenging yet rewarding field of chiral separations.
References
A Researcher's Guide to Chiral Derivatizing Agents: A Cost-Benefit Analysis of 2-Methoxypropanoic Acid and Its Alternatives
In the realm of stereochemistry, the accurate determination of enantiomeric purity and absolute configuration is paramount for researchers in drug discovery, natural product synthesis, and materials science. Chiral derivatizing agents (CDAs) are indispensable tools in this pursuit, converting enantiomeric mixtures into diastereomers that can be readily distinguished by common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cost-benefit analysis of 2-Methoxypropanoic acid as a CDA, comparing its performance and cost against popular alternatives: Mosher's acid (MTPA), α-methoxy-α-phenylacetic acid (MPA), and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP).
Cost Comparison of Chiral Derivatizing Agents
The economic feasibility of a CDA is a critical factor for any research laboratory. The following table summarizes the approximate cost per gram for this compound and its common alternatives. Prices can vary between suppliers and are subject to change.
| Chiral Derivatizing Agent | Common Abbreviation | Approximate Price (USD/gram) |
| (R)-(+)-2-Methoxypropanoic acid | - | $365.00[1] |
| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | $74.71 - $161.00[2][3] |
| (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | $1407.50[4] |
| DL-α-Methoxyphenylacetic acid | MPA | ~$26.33 (for 5g)[5] |
| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid | MαNP Acid | ~$1000+ (based on 100mg price) |
| (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid | MαNP Acid | Price on inquiry |
Note: Prices are based on the smallest available quantities from major chemical suppliers and are intended for comparative purposes only.
Performance Comparison: NMR and HPLC Data
The efficacy of a CDA is determined by its ability to induce significant differences in the physicochemical properties of the resulting diastereomers. In NMR spectroscopy, this is quantified by the chemical shift difference (Δδ), while in HPLC, it is measured by the separation factor (α). A larger Δδ value in NMR and a higher α value in HPLC indicate better separation and more reliable analysis.
NMR Chemical Shift Differences (Δδ)
The magnitude of the induced chemical shift differences is a key performance indicator for CDAs in NMR spectroscopy. A larger Δδ value allows for more accurate integration of signals and, consequently, a more precise determination of enantiomeric excess. The following table presents typical ¹H NMR chemical shift differences observed for various CDAs when derivatizing secondary alcohols.
| Chiral Derivatizing Agent (CDA) | Analyte Class | Observed Nucleus | Typical Δδ (ppm) | Reference / Notes |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | Secondary Alcohols | ¹H | 0.05 - 0.20 | A widely used and well-established CDA.[6] |
| α-Methoxyphenylacetic acid (MPA) | Secondary Alcohols | ¹H | 0.10 - 0.30 | Often provides larger Δδ values for alcohols compared to MTPA due to conformational preferences.[6] |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) | Secondary Alcohols | ¹H | > 0.20 | The naphthyl group induces a larger anisotropic effect, leading to greater chemical shift dispersion.[6] |
| This compound | Secondary Alcohols | ¹H | Data not readily available in comparative studies | - |
It is important to note that the magnitude of Δδ can be influenced by the specific substrate, solvent, and temperature.
HPLC Separation Factor (α)
The separation factor (α) in HPLC is a measure of the relative retention of two diastereomers. A value of α > 1 is necessary for any separation to occur, with higher values indicating better resolution between the two peaks.
| Chiral Derivatizing Agent (CDA) | Analyte | Separation Factor (α) | Reference / Notes |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) | menthol (B31143) | 1.83 | This unusually large separation factor highlights the excellent resolving power of MαNP acid.[7] |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) | 4-octanol | >1.15 | Demonstrates good separation for aliphatic alcohols.[8] |
| Mosher's Acid (MTPA) | menthol | Not separated | The diastereomeric MTPA esters of menthol were not separable by HPLC under the tested conditions.[7] |
| This compound | - | Data not readily available in comparative studies | - |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as a chiral derivatizing agent for both NMR and HPLC analysis.
Protocol 1: Esterification of a Chiral Alcohol with (R)-(+)-2-Methoxypropanoic Acid for NMR Analysis
This protocol outlines the procedure for forming diastereomeric esters from a racemic or enantiomerically enriched alcohol for subsequent analysis by ¹H NMR spectroscopy.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
(R)-(+)-2-Methoxypropanoic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) and (R)-(+)-2-Methoxypropanoic acid (1.1 equivalents) in anhydrous DCM.
-
Addition of Reagents: Add a catalytic amount of DMAP to the solution. In a separate vial, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Esterification: Slowly add the DCC solution to the stirring alcohol/acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica (B1680970) gel if necessary.
-
NMR Analysis: Dissolve a small sample of the purified diastereomeric esters in CDCl₃ and acquire the ¹H NMR spectrum. Determine the chemical shifts of well-resolved protons in each diastereomer and calculate the Δδ values. The ratio of the integrals of corresponding signals will give the enantiomeric ratio.
Protocol 2: HPLC Separation of Diastereomeric Esters
This protocol describes the separation of the diastereomeric esters prepared in Protocol 1 using HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. The exact ratio will require optimization to achieve baseline separation. A typical starting gradient could be 95:5 (hexane:ethyl acetate).
Procedure:
-
Sample Preparation: Dissolve the purified diastereomeric ester mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: Identify the two peaks corresponding to the diastereomers. Calculate the separation factor (α) using the retention times of the two peaks. The ratio of the peak areas corresponds to the enantiomeric ratio of the original alcohol.
Mandatory Visualizations
Experimental Workflow for Chiral Resolution using a Chiral Derivatizing Agent
Caption: Workflow for chiral resolution using a CDA.
Conclusion
The selection of an appropriate chiral derivatizing agent is a critical decision in stereochemical analysis, balancing cost, availability, and performance. While this compound is a significantly more expensive option compared to the widely used MTPA and MPA, the limited available data for its direct competitors, particularly MαNP acid, suggests a potential for superior performance in terms of both NMR chemical shift dispersion and HPLC separation.
Benefits of this compound (and its analogue MαNP Acid):
-
Superior Performance: MαNP acid, a structurally similar CDA, has been shown to provide significantly larger Δδ values in NMR and higher α values in HPLC compared to MTPA and MPA, leading to more accurate and reliable results.[6][7]
-
Reduced Risk of Racemization: Unlike MPA, CDAs with a quaternary chiral center, such as this compound and MαNP acid, are not susceptible to racemization during the derivatization reaction.
Drawbacks:
-
High Cost: The primary disadvantage of this compound is its high cost, which may be prohibitive for routine or large-scale applications.
-
Limited Comparative Data: There is a lack of extensive, direct comparative studies in the scientific literature featuring this compound against the more established CDAs.
Recommendation:
For routine analyses where cost is a major consideration and moderate resolution is acceptable, MPA presents a cost-effective option. MTPA (Mosher's acid) remains a reliable and well-documented choice. However, for challenging separations requiring high resolution or for applications where the utmost accuracy in determining enantiomeric purity is critical, the superior performance of naphthyl-containing CDAs like MαNP acid may justify the higher cost. While direct comparative data for This compound is scarce, its structural similarity to MαNP acid suggests it could offer a similar performance advantage, albeit at a significant price point. Researchers are encouraged to consider the specific requirements of their analysis and budget when selecting the most appropriate chiral derivatizing agent.
References
- 1. (R)-(+)-2-Methoxypropionic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (S)-(−)-α-メトキシ-α-(トリフルオロメチル)フェニル酢酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-(-)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid = 99 17257-71-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 413870050 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
A Comparative Guide to Inter-Laboratory Performance in 2-Methoxypropanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical performance that can be expected from various laboratories and methods for the quantification of 2-Methoxypropanoic acid (2-MPA). In the absence of a formal, large-scale inter-laboratory comparison study for 2-MPA, this document presents a synthesized comparison based on established performance data for the analysis of similar short-chain carboxylic acids. The data herein is designed to be representative of typical results from proficient laboratories and serves as a benchmark for methods development, validation, and laboratory selection.
Inter-Laboratory Comparison: A Synthesized Study
To illustrate the expected variability and performance across different analytical techniques, we present a hypothetical inter-laboratory study. In this scenario, a reference sample containing a known concentration of this compound (25 µg/mL) in a synthetic biological matrix (human plasma, protein-precipitated) was distributed to a panel of six laboratories. The laboratories employed a variety of analytical methodologies, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
The following table summarizes the reported concentrations and key performance metrics from the participating laboratories. This data highlights the strengths and typical performance of each analytical approach.
| Laboratory ID | Analytical Method | Reported Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) (µg/mL) |
| Lab-01 | HPLC-UV | 23.8 | 95.2% | 4.5% | 5.0 |
| Lab-02 | HPLC-UV | 26.1 | 104.4% | 3.8% | 2.5 |
| Lab-03 | LC-MS/MS | 24.9 | 99.6% | 1.2% | 0.1 |
| Lab-04 | LC-MS/MS | 25.3 | 101.2% | 1.5% | 0.05 |
| Lab-05 | GC-MS (Deriv.) | 24.1 | 96.4% | 3.1% | 1.0 |
| Lab-06 | GC-MS (Deriv.) | 25.8 | 103.2% | 2.7% | 0.5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual performance may vary based on specific instrumentation, methodologies, and laboratory proficiency.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this synthesized study are provided below. These protocols are based on established methods for the analysis of short-chain carboxylic acids and are adaptable for this compound.
This method is suitable for the quantification of 2-MPA in less complex matrices or at higher concentrations.
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (B129727) (e.g., 95:5 v/v). The exact ratio may require optimization.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Sample Preparation:
-
To 1 mL of plasma, add 3 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
This highly sensitive and selective method is ideal for the quantification of 2-MPA in complex biological matrices at low concentrations.
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC column suitable for polar compounds.
-
-
Mobile Phase:
-
Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
2-MPA: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard (e.g., isotopically labeled 2-MPA): Precursor ion > Product ion.
-
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation with 300 µL of ice-cold methanol.
-
Vortex and centrifuge as described for the HPLC-UV method.
-
Dilute the supernatant with an appropriate volume of water before injection.
-
GC-MS analysis of 2-MPA requires a derivatization step to increase its volatility.
-
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
-
Derivatization Agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.
-
-
Derivatization Protocol:
-
Extract 2-MPA from the sample using a suitable solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the extract to dryness.
-
Add the derivatization agent and heat at 60-80°C for 30-60 minutes.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 280°C.
-
-
MS Conditions:
-
Electron Ionization (EI) at 70 eV.
-
Acquisition in Selected Ion Monitoring (SIM) mode for quantification.
-
Visualizations
To further clarify the processes involved in an inter-laboratory comparison and method selection, the following diagrams are provided.
A Comparative Guide to Chiral Derivatization: Exploring Alternatives to 2-Methoxypropanoic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess and absolute configuration of chiral molecules is paramount. Chiral derivatization, the process of reacting a chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely used technique for this purpose. These resulting diastereomers, possessing distinct physicochemical properties, can then be readily distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of alternative methods to chiral derivatization with 2-Methoxypropanoic acid. We will delve into the performance of several prominent CDAs, supported by experimental data, and provide detailed protocols for their application.
Performance Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent is critical and depends on the nature of the analyte (e.g., alcohol, amine, carboxylic acid), the analytical technique employed, and the desired outcome (determination of enantiomeric excess vs. absolute configuration). Below is a comparative overview of key performance indicators for this compound and its common alternatives.
Data Presentation: Comparison of Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent | Analyte | Reaction Time | Reaction Conditions | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Analytical Method | Reference |
| This compound | (±)-1-Phenylethanol | 12 h | DCC, DMAP, CH2Cl2, rt | >98% de | ¹H NMR | [1] |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | (±)-1-Phenylethanol | 2-6 h | Pyridine (B92270), CDCl3, rt | >99% de | ¹H NMR, ¹⁹F NMR | [2] |
| (R)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) | (±)-2-Butanol | Not specified | Not specified | Baseline separation (α=1.15) | HPLC | [3] |
| (+)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Hydroxy acids | 30-120 min | CH2Cl2:acetic acid (4:1), 70-80°C | Quantitative derivatization | LC-MS/MS | [4] |
Data Presentation: Comparison of Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent | Analyte | Reaction Time | Reaction Conditions | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Analytical Method | Reference |
| This compound | (±)-α-Methylbenzylamine | 12 h | DCC, DMAP, CH2Cl2, rt | >98% de | ¹H NMR | [1] |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | (±)-α-Methylbenzylamine | 2-6 h | Pyridine, CDCl3, rt | >99% de | ¹H NMR, ¹⁹F NMR | [2] |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | α-Hydroxy acids | 5 min | Anhydrous ACN, Pyridine, 25°C | Complete reaction | Not specified | [4] |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Aliphatic amines | 40 min | 0.2 M Boric acid buffer (pH 7.5), 50°C | Good separation | HPLC | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the derivatization of chiral alcohols and amines with this compound and its key alternatives.
Protocol 1: Derivatization with this compound
Objective: To form diastereomeric esters or amides for NMR or HPLC analysis.
Materials:
-
Chiral alcohol or amine (1.0 eq)
-
(S)-2-Methoxypropanoic acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
NMR tubes or HPLC vials
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol or amine in anhydrous dichloromethane.
-
Add (S)-2-Methoxypropanoic acid, followed by DMAP.
-
Cool the mixture in an ice bath and add DCC.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate containing the diastereomeric derivatives is then ready for analysis by NMR or HPLC.[1]
Protocol 2: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid)
Objective: To form Mosher's esters or amides for the determination of enantiomeric excess and absolute configuration by NMR.
Materials:
-
Chiral alcohol or amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol or amine in approximately 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.[2] A parallel reaction using (S)-(+)-Mosher's acid chloride is typically performed for the assignment of absolute configuration.
Protocol 3: Derivatization with N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC)
Objective: To achieve rapid derivatization of amines, alcohols, and carboxyl groups.
Materials:
-
Analyte containing amine, alcohol, or carboxyl group
-
N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) solution (at least 1.25 mM)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Pyridine
Procedure:
-
Dissolve the analyte in anhydrous acetonitrile.
-
Add a solution of TSPC in anhydrous acetonitrile.
-
Add pyridine to neutralize the hydrochloric acid produced during the reaction.
-
The reaction is typically complete within 5 minutes at 25°C.[4] The resulting solution can be directly analyzed.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for chiral derivatization followed by either NMR or HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methoxypropanoic Acid: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxypropanoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
Hazard Profile of this compound
This compound is recognized as a substance that can be harmful if swallowed or inhaled, and it may cause skin and serious eye irritation.[1][2][3] It is also known to potentially cause respiratory irritation.[4] Due to these properties, it is classified as a hazardous waste, and its disposal is subject to stringent regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Procedure for this compound
The primary method for the disposal of small quantities of this compound generated in a laboratory setting is through neutralization. This process renders the acidic compound less harmful, allowing for safe disposal in accordance with local regulations. For larger quantities or in cases where neutralization is not feasible, professional hazardous waste disposal services must be engaged.
Experimental Protocol for Neutralization:
-
Dilution: In a large beaker, prepare a cold water or ice water bath. Slowly and cautiously add the this compound to the cold water, aiming for a dilution ratio of at least 1:10 (one part acid to ten parts water).[5][6] This step is crucial for dissipating the heat that will be generated during neutralization. Never add water directly to the acid.
-
Neutralization: While continuously stirring the diluted acid solution, slowly add a weak basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] The gradual addition is necessary to control the rate of the reaction and prevent excessive foaming or heat generation.
-
pH Monitoring: Regularly check the pH of the solution using pH paper or a calibrated pH meter. Continue to add the basic solution in small increments until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[6]
-
Final Disposal: Once the solution has been neutralized to the target pH range, it can typically be discharged into the sanitary sewer system, followed by a thorough flushing with at least 20 parts of water for every one part of the neutralized solution.[5][6] It is essential to consult and comply with your local wastewater regulations for the final disposal of neutralized solutions.
Quantitative Data for Neutralization
| Parameter | Guideline | Rationale |
| Acid to Water Dilution Ratio | 1:10 | To safely dissipate the heat of reaction. |
| Neutralizing Agent | 5% Sodium Bicarbonate or Sodium Carbonate | Weak bases provide a more controlled neutralization reaction. |
| Target pH Range | 6.0 - 8.0 | Ensures the waste is no longer corrosive before disposal.[6] |
| Post-Neutralization Flush | >20 parts water | To further dilute the solution and ensure it is safely flushed through the plumbing.[5][6] |
Disposal of Large Quantities and Contaminated Materials
For quantities of this compound exceeding what can be safely neutralized in the lab, or for materials significantly contaminated with the acid, direct disposal through a certified hazardous waste management service is mandatory.[7] All waste must be collected in appropriately labeled, sealed, and compatible containers.
Spill Response
In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. The absorbed material should then be collected into a sealed container and disposed of as hazardous waste. For small spills, neutralization can be performed by cautiously applying a weak base like sodium bicarbonate.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 4324-37-2 | India [ottokemi.com]
- 2. 4324-37-2[2-Methoxypropionic acid]- Acmec Biochemical [acmec.com.cn]
- 3. echemi.com [echemi.com]
- 4. This compound | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxypropanoic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Methoxypropanoic acid, ensuring the well-being of laboratory personnel and the integrity of your research. By adhering to these protocols, you can minimize risks and maintain a safe and efficient working environment.
Essential Safety and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin and eye irritation.[1] Inhalation may also lead to respiratory irritation. Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Primary Protective Measures:
-
Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]
-
Skin and Body Protection: A lab coat is required at all times.[2] When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should also be worn.[2] Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds to inform your risk assessment and handling procedures.
| Parameter | Value/Recommendation | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |
| Recommended Glove Materials | Butyl Rubber, Neoprene | [4][5] |
| Glove Breakthrough Time (Acetic Acid) | Neoprene: > 480 minButyl Rubber: > 480 minNitrile: 1 min | [4] |
| Occupational Exposure Limit (Propionic Acid - TWA) | 10 ppm | NIOSH[7] |
Note: TWA (Time-Weighted Average) is the permissible exposure limit over an 8-hour workday. The data for Acetic Acid is provided as a conservative proxy for this compound due to structural similarity.
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the standard procedure for safely weighing and dissolving solid this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar and stir plate
-
All required PPE (see above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required personal protective equipment.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing paper/boat. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Place a stir bar in the beaker or flask containing the desired volume of solvent.
-
Position the beaker/flask on a stir plate within the fume hood.
-
Slowly and carefully add the weighed this compound to the solvent while it is stirring.
-
Crucially, always add acid to the solvent, never the other way around, to avoid a potentially violent exothermic reaction. [1][6][8]
-
Allow the mixture to stir until the solid is completely dissolved.
-
Cap the container to prevent the release of vapors.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated reusable equipment.
-
Dispose of the weighing paper/boat and any other contaminated disposable materials in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Operational Plan: Chemical Spill and Disposal
A proactive plan for managing spills and waste is critical for laboratory safety.
Chemical Spill Response:
In the event of a this compound spill, follow these steps immediately:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer) to contain the spill. Work from the outside of the spill inwards.
-
Neutralize and Absorb: Apply the neutralizing agent over the spill area. Once the reaction has ceased, use an absorbent material to soak up the neutralized residue.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and the appropriate environmental health and safety office.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste - Corrosive, Acidic."
-
Solid Waste: All solid waste, including contaminated gloves, weighing papers, and absorbent materials from spills, must be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's designated hazardous waste management program. Do not pour this compound down the drain.[1]
Visualization of Chemical Spill Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. SOP: Corrosives | PennEHRS [ehrs.upenn.edu]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Propionic acid [cdc.gov]
- 8. umdearborn.edu [umdearborn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

